7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
Description
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Properties
IUPAC Name |
7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-14-11(15-2)9-6-5-8-4-3-7-12-10(8)13-9/h5-6,11H,3-4,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTPPUNNCIHOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC2=C(CCCN2)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590322 | |
| Record name | 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204452-91-5 | |
| Record name | 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for 7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a specifically published protocol for this molecule, this guide consolidates established synthetic methodologies for analogous 1,8-naphthyridine derivatives to construct a feasible and detailed four-step synthetic route. The proposed synthesis commences with a Friedländer annulation to construct the core naphthyridine scaffold, followed by functional group manipulations at the 7-position, and concludes with a selective hydrogenation of the pyridine ring. This document provides detailed hypothetical experimental protocols, tabulated quantitative data for each reaction step, and visual representations of the synthetic workflow. Additionally, a representative signaling pathway for a related tetrahydro-1,8-naphthyridine derivative is illustrated to provide context for the potential biological applications of this class of compounds.
Introduction
The 1,8-naphthyridine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The partially saturated 1,2,3,4-tetrahydro-1,8-naphthyridine analogues have also garnered significant attention as they can act as bioisosteres for other chemical groups and have shown potential in treating neurological disorders and as HIV-1 integrase inhibitors.[1][4][5] The title compound, this compound, incorporates a protected aldehyde functionality, which can serve as a synthetic handle for further molecular elaboration, making it a valuable intermediate in drug discovery programs.
This guide details a proposed synthesis for this compound, based on analogous reactions reported in the literature for similar 1,8-naphthyridine derivatives.
Proposed Synthetic Pathway
The proposed four-step synthesis for this compound is outlined below. The synthesis begins with the construction of the 7-methyl-1,8-naphthyridine core, followed by oxidation, acetal protection, and finally, selective hydrogenation.
Experimental Protocols
Step 1: Synthesis of 7-Methyl-1,8-naphthyridine
This step involves the Friedländer annulation of 2-aminonicotinaldehyde with acetone to form the 1,8-naphthyridine ring system.
Methodology:
-
To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, add acetone (1.5 eq) and a catalytic amount of sodium hydroxide.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford 7-methyl-1,8-naphthyridine.
| Reagent/Parameter | Value |
| 2-Aminonicotinaldehyde | 1.0 eq |
| Acetone | 1.5 eq |
| Sodium Hydroxide | 0.1 eq |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% |
Step 2: Synthesis of 7-Formyl-1,8-naphthyridine
The methyl group at the 7-position is oxidized to an aldehyde using selenium dioxide.
Methodology:
-
To a solution of 7-methyl-1,8-naphthyridine (1.0 eq) in dioxane, add selenium dioxide (1.2 eq).
-
Reflux the mixture for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter to remove selenium metal.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to yield 7-formyl-1,8-naphthyridine.
| Reagent/Parameter | Value |
| 7-Methyl-1,8-naphthyridine | 1.0 eq |
| Selenium Dioxide | 1.2 eq |
| Solvent | Dioxane |
| Temperature | Reflux |
| Reaction Time | 12-18 hours |
| Expected Yield | 60-70% |
Step 3: Synthesis of 7-(Dimethoxymethyl)-1,8-naphthyridine
The aldehyde is protected as a dimethoxy acetal.
Methodology:
-
Dissolve 7-formyl-1,8-naphthyridine (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Stir the reaction at room temperature for 8-12 hours.
-
Neutralize the reaction with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 7-(dimethoxymethyl)-1,8-naphthyridine, which may be used in the next step without further purification if sufficiently pure.
| Reagent/Parameter | Value |
| 7-Formyl-1,8-naphthyridine | 1.0 eq |
| Methanol | Solvent |
| Acid Catalyst | Catalytic |
| Temperature | Room Temp. |
| Reaction Time | 8-12 hours |
| Expected Yield | 85-95% |
Step 4: Synthesis of this compound
The final step is the selective catalytic hydrogenation of the pyridine ring of the 1,8-naphthyridine core.
Methodology:
-
Dissolve 7-(dimethoxymethyl)-1,8-naphthyridine (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add palladium on carbon (10% w/w) as the catalyst.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary to yield the final product, this compound.
| Reagent/Parameter | Value |
| 7-(Dimethoxymethyl)-1,8-naphthyridine | 1.0 eq |
| Palladium on Carbon (10%) | 10% w/w |
| Hydrogen Pressure | 50-100 psi |
| Solvent | Ethanol |
| Temperature | Room Temp. |
| Reaction Time | 24-48 hours |
| Expected Yield | 80-90% |
Biological Context: A Representative Signaling Pathway
While the specific biological activity of this compound is not yet reported, related compounds have shown significant activity. For instance, certain 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent allosteric inhibitors of HIV-1 integrase.[5] These inhibitors bind to the lens epithelium-derived growth factor (LEDGF/p75) binding site on integrase, leading to aberrant multimerization of the enzyme and inhibition of viral replication. The following diagram illustrates this mechanism of action.
Conclusion
This technical guide provides a comprehensive, albeit proposed, synthetic route to this compound. The described methodologies are based on well-established and reliable chemical transformations commonly employed in the synthesis of 1,8-naphthyridine derivatives. The provided protocols and tabulated data offer a solid foundation for researchers to undertake the synthesis of this and related compounds. The inclusion of a representative biological pathway highlights the potential of this molecular scaffold in the development of novel therapeutic agents. Further research is warranted to explore the specific biological activities of the title compound.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine: Chemical Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This technical guide focuses on the chemical properties of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine, a key intermediate for the synthesis of pharmacologically active compounds. This document provides a comprehensive overview of its physicochemical properties, potential synthetic routes, and expected reactivity. Furthermore, it explores the therapeutic relevance of the broader class of 7-substituted-1,2,3,4-tetrahydro-1,8-naphthyridines, particularly as arginine mimetics and integrin inhibitors. Detailed experimental methodologies for analogous compounds are presented to guide further research and development.
Introduction
The 1,8-naphthyridine nucleus is a core component of numerous biologically active molecules, ranging from antibacterial agents to anticancer therapeutics.[1][2][3] The partially saturated 1,2,3,4-tetrahydro-1,8-naphthyridine core has garnered significant interest as a conformationally constrained scaffold.[4] In particular, 7-substituted derivatives are being explored as arginine mimetics, which can interact with biological targets that recognize the guanidinium group of arginine.[5] This mimicry is crucial in the design of inhibitors for enzymes and receptors involved in various disease pathologies. This compound serves as a valuable synthetic intermediate, with the dimethoxymethyl group acting as a protected aldehyde, allowing for further chemical transformations.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely published, the following table summarizes its known physicochemical properties based on commercially available information.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆N₂O₂ | |
| Molecular Weight | 208.26 g/mol | |
| CAS Number | 204452-91-5 | |
| Appearance | Solid | |
| Melting Point | 95.2-95.3 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and chloroform. | |
| InChI Key | KKTPPUNNCIHOFA-UHFFFAOYSA-N |
Synthesis and Reactivity
Representative Synthetic Workflow
The following diagram outlines a potential synthetic pathway to the target molecule, starting from the well-established Friedländer annulation to construct the 1,8-naphthyridine ring system.
Caption: Proposed synthetic workflow for this compound.
Key Experimental Protocols (Analogous Syntheses)
The following protocols are adapted from literature procedures for the synthesis of related 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines and serve as a guide for the synthesis of the title compound.[5][6]
Protocol 1: Synthesis of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (Precursor)
-
Friedländer Annulation: 2-Aminonicotinaldehyde is reacted with a suitable ketone (e.g., acetone for a 7-methyl derivative) under acidic or basic conditions to yield the corresponding 1,8-naphthyridine.
-
Catalytic Hydrogenation: The resulting 7-methyl-1,8-naphthyridine is dissolved in a suitable solvent (e.g., ethanol or acetic acid) and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
Protocol 2: Conversion to the Dimethoxymethyl Derivative (Proposed)
-
Side-Chain Oxidation: The methyl group of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine would be oxidized to an aldehyde. This can be a challenging transformation and may require protection of the secondary amine in the tetrahydro-pyridine ring.
-
Acetal Formation: The resulting 7-formyl-1,2,3,4-tetrahydro-1,8-naphthyridine is dissolved in methanol, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The reaction mixture is stirred, typically at room temperature, until the formation of the dimethyl acetal is complete, as monitored by TLC or GC-MS.
-
Work-up and Purification: The reaction is quenched with a mild base, and the solvent is removed. The residue is partitioned between an organic solvent and water. The organic layer is dried and concentrated, and the final product is purified by column chromatography.
Reactivity
The chemical reactivity of this compound is dictated by the functional groups present: the tetrahydro-1,8-naphthyridine core and the dimethoxymethyl group.
-
N-Functionalization: The secondary amine in the tetrahydro-pyridine ring is nucleophilic and can undergo reactions with various electrophiles, such as alkyl halides, acyl chlorides, and isocyanates, to introduce substituents at the N-1 position.
-
Aromatic Substitution: The pyridine ring can undergo electrophilic aromatic substitution, although the electron-donating nature of the tetrahydro-pyridine portion may influence the regioselectivity.
-
Deprotection of the Aldehyde: The dimethoxymethyl group is an acetal, which is stable under basic and neutral conditions but can be readily hydrolyzed back to the aldehyde under acidic conditions. This aldehyde can then be used in a variety of subsequent reactions, such as reductive amination, Wittig reactions, or aldol condensations.
Biological Activity and Therapeutic Potential
While specific biological data for this compound is not available, the broader class of 7-substituted-1,2,3,4-tetrahydro-1,8-naphthyridines has shown significant promise in drug discovery.
Arginine Mimetics and Integrin Inhibition
The tetrahydro-1,8-naphthyridine moiety is recognized as a bioisostere of the guanidinium group of arginine.[5] This allows it to mimic the interactions of arginine with its biological targets. One important class of such targets is the integrin family of cell adhesion receptors. Integrins play a crucial role in cell-cell and cell-matrix interactions and are implicated in diseases such as fibrosis and cancer. Many integrins recognize the Arg-Gly-Asp (RGD) tripeptide sequence in extracellular matrix proteins.
The following diagram illustrates the role of 7-substituted-1,2,3,4-tetrahydro-1,8-naphthyridines as RGD mimetics in blocking integrin signaling.
Caption: Mechanism of action of 7-substituted tetrahydro-1,8-naphthyridines as integrin antagonists.
Other Potential Applications
The 1,8-naphthyridine scaffold has been associated with a wide array of other biological activities, suggesting that derivatives of this compound could be explored for:
-
Anticancer Activity: Various 1,8-naphthyridine derivatives have demonstrated cytotoxic effects against cancer cell lines.[7][8]
-
Antimicrobial Activity: The 1,8-naphthyridine core is found in several antibacterial drugs, such as nalidixic acid.[3][9]
-
Anti-inflammatory Properties: Certain derivatives have shown potential as anti-inflammatory agents.[1]
-
Neurological Disorders: The scaffold has also been investigated for applications in neurological conditions.[1]
Conclusion
This compound is a valuable chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. Its chemical properties, particularly the protected aldehyde functionality and the bioisosteric nature of the tetrahydro-1,8-naphthyridine core, make it an attractive starting point for the development of integrin inhibitors and other targeted therapies. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive overview based on the well-established chemistry and biology of the 1,8-naphthyridine class of compounds, offering a solid foundation for future research and drug discovery efforts.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Structure Elucidation of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine. The document details proposed synthetic pathways, spectroscopic characterization, and data analysis techniques crucial for confirming the chemical structure of this heterocyclic compound. Due to the limited availability of specific experimental data for the title compound in public literature, this guide utilizes data from closely related analogs and predictive models to illustrate the elucidation process. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
The 1,8-naphthyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a dimethoxymethyl group at the 7-position of the 1,2,3,4-tetrahydro-1,8-naphthyridine core presents an interesting synthetic target for the development of novel therapeutic agents. Accurate structure elucidation is a critical step in the drug discovery and development pipeline, ensuring the identity and purity of the synthesized compound. This guide outlines the analytical workflow for the structural confirmation of this compound.
Chemical Structure:
Compound Identification:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 204452-91-5 |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
| SMILES | COC(OC)c1ccc2CCCNc2n1 |
Proposed Synthesis
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted 1,8-naphthyridines. A common approach involves the Friedländer annulation, followed by reduction of the pyridine ring.
Spectroscopic Data for C11H16N2O2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the molecular formula C11H16N2O2, focusing on two prominent isomers: the local anesthetic Lidocaine and the muscarinic receptor agonist Pilocarpine . This document is designed to serve as a core reference for researchers, scientists, and professionals involved in drug development and chemical analysis, offering detailed spectroscopic data, experimental protocols, and visualizations of relevant biological pathways.
Introduction
The molecular formula C11H16N2O2 represents multiple chemical entities with distinct pharmacological properties. Understanding the spectroscopic characteristics of these isomers is fundamental for their identification, characterization, and quality control in pharmaceutical formulations. This guide presents a detailed analysis of Lidocaine and Pilocarpine using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Spectroscopic Data Presentation
The following sections summarize the key quantitative spectroscopic data for Lidocaine and Pilocarpine in structured tables for ease of comparison and reference.
Lidocaine
Chemical Name: 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide
Structure:
![]()
Table 1: ¹H NMR Spectroscopic Data for Lidocaine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.92 | s | 1H | -NH- |
| 7.09 | m | 3H | Aromatic CH |
| 3.22 | s | 2H | -C(=O)CH₂- |
| 2.68 | q | 4H | -N(CH₂CH₃)₂ |
| 2.23 | s | 6H | Ar-CH₃ |
| 1.13 | t | 6H | -N(CH₂CH₃)₂ |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for Lidocaine
| Chemical Shift (δ) ppm | Assignment |
| 170.5 | C=O |
| 135.4 | Aromatic C (quaternary) |
| 134.8 | Aromatic C (quaternary) |
| 128.3 | Aromatic CH |
| 127.1 | Aromatic CH |
| 57.5 | -C(=O)CH₂- |
| 50.2 | -N(CH₂CH₃)₂ |
| 18.7 | Ar-CH₃ |
| 12.7 | -N(CH₂CH₃)₂ |
Solvent: CDCl₃, Frequency: 100 MHz[2]
Table 3: IR Spectroscopic Data for Lidocaine
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3385, 3451 | N-H stretching |
| 3030 | Aromatic C-H stretching |
| 2970 | Aliphatic C-H stretching |
| 1655 | C=O stretching (Amide I) |
| 1540 | N-H bending (Amide II) |
| 1470 | C=C stretching (aromatic) |
Sample Preparation: KBr pellet[3][4]
Table 4: Mass Spectrometry Data for Lidocaine
| m/z | Interpretation |
| 235 | [M+H]⁺ (Monoprotonated molecule) |
| 86 | Base peak, [CH₂N(CH₂CH₃)₂]⁺ fragment |
Ionization Method: Electrospray Ionization (ESI)[5]
Table 5: UV-Vis Spectroscopic Data for Lidocaine
| Wavelength (λmax) | Solvent |
| 263 nm | Acidic pH |
Pilocarpine
Chemical Name: (3S,4R)-3-ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one
Structure:
![]()
Table 6: ¹H NMR Spectroscopic Data for Pilocarpine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.55 | s | 1H | Imidazole CH |
| 6.85 | s | 1H | Imidazole CH |
| 4.20 | t | 1H | -OCH- |
| 3.65 | s | 3H | N-CH₃ |
| 2.85 | m | 2H | -CH₂- (imidazole side chain) |
| 2.40 | m | 1H | -CH- (lactone ring) |
| 2.20 | m | 1H | -CH- (lactone ring) |
| 1.85 | m | 2H | -CH₂- (ethyl group) |
| 1.00 | t | 3H | -CH₃ (ethyl group) |
Solvent: CDCl₃, Frequency: 400 MHz
Table 7: ¹³C NMR Spectroscopic Data for Pilocarpine Hydrochloride
| Chemical Shift (δ) ppm | Assignment |
| 178.0 | C=O (lactone) |
| 136.0 | Imidazole C |
| 129.0 | Imidazole C |
| 118.0 | Imidazole C |
| 72.0 | -OCH- |
| 44.0 | -CH- (lactone ring) |
| 35.0 | N-CH₃ |
| 34.0 | -CH₂- (imidazole side chain) |
| 25.0 | -CH- (lactone ring) |
| 21.0 | -CH₂- (ethyl group) |
| 12.0 | -CH₃ (ethyl group) |
Solvent: D₂O[8]
Table 8: IR Spectroscopic Data for Pilocarpine Hydrochloride
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3217 | N-H stretching |
| 2800-3150 | C-H stretching |
| 1765 | C=O stretching (lactone) |
| 1612 | C=N stretching (imidazole) |
| 1553 | N-H bending |
Sample Preparation: KBr pellet[9][10]
Table 9: Mass Spectrometry Data for Pilocarpine
| m/z | Interpretation |
| 209 | [M+H]⁺ |
| 95 | Imidazole fragment |
Ionization Method: ESI
Table 10: UV-Vis Spectroscopic Data for Pilocarpine
| Wavelength (λmax) | Solvent |
| 215 nm | Phosphate Buffer (pH 7.4) |
Experimental Protocols
This section provides detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure by analyzing the magnetic properties of atomic nuclei.
Methodology:
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).
-
For ¹³C NMR, a higher concentration is often required, typically 50-100 mg, to achieve a good signal-to-noise ratio in a reasonable time.[13]
-
Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[1]
-
Transfer the filtered solution into a clean, dry 5 mm NMR tube.[1]
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[14]
-
-
Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR:
-
Pulse Angle: 45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (can be longer for quaternary carbons)
-
Number of Scans: 1024 or more, depending on concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the spectrum using the reference signal (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[15]
-
Place the mixture into a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[16]
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Acquisition and Processing:
-
Acquire a background spectrum of the empty sample compartment or a blank KBr pellet.
-
Place the sample pellet in the sample holder and acquire the sample spectrum.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of a molecule and to elucidate its structure through fragmentation analysis.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Dissolve a small amount of the sample (typically ~10 µg/mL) in a suitable solvent, often a mixture of acetonitrile and water or methanol and water, sometimes with a small amount of formic acid or ammonium acetate to promote ionization.[17]
-
The solution is infused directly into the ion source or introduced via a liquid chromatography (LC) system.
-
-
Instrument Parameters (Typical for ESI-MS):
-
Ionization Mode: Positive or negative ion mode, depending on the analyte. For Lidocaine and Pilocarpine, positive ion mode is typically used.
-
Capillary Voltage: 3-5 kV
-
Drying Gas (N₂) Flow Rate: 5-12 L/min
-
Drying Gas Temperature: 200-350 °C
-
Fragmentor Voltage: Varied to induce fragmentation for MS/MS analysis.
-
-
Data Acquisition and Analysis:
-
Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Analyze the fragmentation pattern to identify characteristic structural motifs.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To quantify the concentration of a substance in solution by measuring its absorbance of UV or visible light.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol, water, or buffer) of known concentration. The solvent should be transparent in the wavelength range of interest.[7]
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Prepare the sample solution at a concentration expected to fall within the range of the standard solutions.
-
-
Instrument Parameters:
-
Wavelength Range: Typically 200-400 nm for UV analysis.
-
Scan Speed: Medium.
-
Slit Width: 1-2 nm.
-
-
Data Acquisition and Analysis:
-
Record a baseline spectrum using a cuvette filled with the solvent (blank).
-
Measure the absorbance of each standard solution and the sample solution at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the analyte in the sample solution by interpolating its absorbance on the calibration curve.
-
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the mechanisms of action for Lidocaine and Pilocarpine.
Lidocaine Signaling Pathway
Caption: Mechanism of action of Lidocaine as a sodium channel blocker.
Pilocarpine Signaling Pathway
Caption: Pilocarpine's mechanism via the M3 muscarinic receptor.
Conclusion
This technical guide has provided a detailed compilation of spectroscopic data for Lidocaine and Pilocarpine, two important isomers with the molecular formula C11H16N2O2. The tabulated data, along with the standardized experimental protocols, offer a valuable resource for the identification, characterization, and quantitative analysis of these compounds. The visualized signaling pathways further elucidate their pharmacological mechanisms of action, providing a comprehensive reference for professionals in the fields of pharmaceutical science and drug development.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. rsc.org [rsc.org]
- 5. pharmaguddu.com [pharmaguddu.com]
- 6. azom.com [azom.com]
- 7. seer.ufrgs.br [seer.ufrgs.br]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. iajps.com [iajps.com]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 11. youtube.com [youtube.com]
- 12. ijpra.com [ijpra.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. uib.no [uib.no]
The Diverse Biological Activities of 1,8-Naphthyridine Derivatives: An In-depth Technical Guide
The 1,8-naphthyridine scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of 1,8-naphthyridine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative data, details key experimental protocols, and visualizes critical molecular pathways to facilitate further exploration and application of this versatile chemical entity.
Anticancer Activity
1,8-Naphthyridine derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are diverse, primarily targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival, such as topoisomerase II and epidermal growth factor receptor (EGFR).
Quantitative Anticancer Data
The in vitro cytotoxic activity of various 1,8-naphthyridine derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | HBL-100 (Breast) | 1.37 | [1] |
| Compound 17 | KB (Oral) | 3.7 | [1] |
| Compound 22 | SW-620 (Colon) | 3.0 | [1] |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | |
| Compound 47 | K-562 (Leukemia) | 0.77 | |
| Compound 36 | PA-1 (Ovarian) | 1.19 | |
| Compound 29 | PA-1 (Ovarian) | 0.41 | |
| Compound 29 | SW620 (Colon) | 1.4 | |
| Compound 16 | HeLa (Cervical) | 0.7 | [2][3] |
| Compound 16 | HL-60 (Leukemia) | 0.1 | [2][3] |
| Compound 16 | PC-3 (Prostate) | 5.1 | [2][3] |
| Compound 14 | HeLa (Cervical) | 2.6 | [2] |
| Compound 15 | HeLa (Cervical) | 2.3 | [2] |
| Compound 5b | MCF-7 (Breast) | 11.25 ± 0.09 | [4] |
| Compound 5b | A549 (Lung) | 23.19 ± 0.45 | [4] |
| Compound 5b | SiHa (Cervical) | 29.22 ± 0.35 | [4] |
| Compound 5e | MCF-7 (Breast) | 13.45 ± 0.09 | [4] |
| Compound 5e | A549 (Lung) | 26.24 ± 0.41 | [4] |
| Compound 5e | SiHa (Cervical) | 30.18 ± 0.39 | [4] |
Mechanism of Action: Topoisomerase II Inhibition
Certain 1,8-naphthyridine derivatives function as topoisomerase II inhibitors. These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the covalent complex between topoisomerase II and DNA, these derivatives lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.
Caption: Mechanism of Topoisomerase II inhibition by 1,8-naphthyridine derivatives.
Mechanism of Action: EGFR Kinase Inhibition
Many 1,8-naphthyridine derivatives act as inhibitors of protein kinases, which are pivotal in signaling pathways that control cell growth and survival. A key target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. By blocking the ATP-binding site of EGFR, these compounds inhibit its autophosphorylation and downstream signaling, thereby arresting cancer cell proliferation.
Caption: EGFR kinase inhibition by 1,8-naphthyridine derivatives.
Antimicrobial Activity
The 1,8-naphthyridine core is the foundation of the quinolone class of antibiotics, with nalidixic acid being the first synthetic antimicrobial agent of this family. These compounds are particularly effective against Gram-negative bacteria and exert their action by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.
Quantitative Antimicrobial Data
The antimicrobial efficacy of 1,8-naphthyridine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Nalidixic Acid Derivative 18 | E. coli (multidrug-resistant) | 0.25 | [5] |
| Glycosylated Derivative 16b | P. aeruginosa | 7828 | [5] |
| Complex 92c | Candida spp. | 0.78–6.25 | [6] |
| Thiazole Derivative 63b/63d | S. aureus, E. coli, A. niger, C. albicans | 35.5–75.5 | [6] |
| ANA-12 | M. tuberculosis H37Rv | 6.25 | [7] |
| Compound 14 | S. aureus ATCC 25923 | 1.95 | [8] |
| Compound 14 | E. coli ATCC 35218 | 1.95 | [8] |
| Compound 14 | E. coli ATCC 25922 | 1.95 | [8] |
Mechanism of Action: DNA Gyrase Inhibition
In bacteria, DNA gyrase is responsible for introducing negative supercoils into DNA, a process vital for DNA replication. 1,8-naphthyridine derivatives bind to the DNA-gyrase complex, trapping the enzyme in its cleavage-competent state and leading to lethal double-strand breaks in the bacterial chromosome.
Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.
Antiviral Activity
Derivatives of the naphthyridine scaffold have also been reported to possess activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV).[9] While the mechanisms are still under investigation for many derivatives, they represent a promising avenue for the development of novel antiviral therapeutics.
Quantitative Antiviral Data
The antiviral activity is often expressed as the IC50 value, the concentration of the compound that inhibits viral replication by 50%.
| Compound ID | Virus | Cell Line | IC50 (µM) | Reference |
| A1 (1,6-Naphthyridine) | HCMV (AD 169) | Hs68 | 0.04 | [10] |
| A1 (1,6-Naphthyridine) | HCMV (Towne) | MRC-5 | 0.04 | [10] |
| A1 (1,6-Naphthyridine) | HSV-1 (KOS) | HFF | 2.1 | [10] |
| A1 (1,6-Naphthyridine) | HSV-2 (G) | HFF | 0.2 | [10] |
| B2 (Dihydroisoquinoline) | HCMV (AD 169) | Hs68 | 0.3 | [10] |
| B2 (Dihydroisoquinoline) | HCMV (Towne) | MRC-5 | 0.3 | [10] |
| 8-hydroxy-1,6-naphthyridine-7-carboxamide derivatives | HCMV | - | single-digit µM range | [11][12] |
| Aaptamine (1,6-Naphthyridine) | HIV-1 | - | - | [13] |
Anti-inflammatory Activity
Several 1,8-naphthyridine derivatives have demonstrated significant anti-inflammatory properties. Their mechanism often involves the downregulation of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated immune cells.
Quantitative Anti-inflammatory Data
The anti-inflammatory potential is assessed by the IC50 values for the inhibition of pro-inflammatory marker production.
| Compound ID | Cell Line | Inhibited Mediator | IC50 (µM) | Reference |
| HSR2104 | BV2 microglia | NO | - | [7] |
| HSR2104 | BV2 microglia | TNF-α | - | [7] |
| HSR2104 | BV2 microglia | IL-6 | - | [7] |
| HSR2101 | BV2 microglia | TNF-α | - | [7] |
| HSR2107 | BV2 microglia | TNF-α | - | [7] |
Note: Specific IC50 values for HSR compounds were presented in a graphical format in the source and are noted here as demonstrating potent inhibition.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of 1,8-naphthyridine derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
Antimicrobial Susceptibility: Broth Microdilution Method
This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the 1,8-naphthyridine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard) and dilute it to the final inoculum density.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[5]
Antiviral Activity: Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a monolayer of host cells.
Protocol:
-
Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the 1,8-naphthyridine derivative. Prepare a virus stock at a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Infection: Pre-treat the cell monolayers with the different concentrations of the compound for 1 hour. Then, infect the cells with the virus in the presence of the compound.
-
Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agar) with the corresponding compound concentration.
-
Incubation: Incubate the plates for 2-3 days, or until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain them with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control and determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide and Cytokine Production Assay
This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the 1,8-naphthyridine derivative for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). Measure the absorbance at 540 nm to quantify the nitrite concentration, a stable product of NO.
-
Cytokine Measurement (ELISA): Use the cell culture supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of NO and cytokine production for each compound concentration relative to the LPS-stimulated control and determine the IC50 values.
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 3. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating N-arylpyrimidinamine (NAPA) compounds as early-stage inhibitors against human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]
- 10. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A | MDPI [mdpi.com]
- 12. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Unveiling of a Privileged Scaffold: A Technical Guide to the Mechanism of Action of Tetrahydro-1,8-naphthyridines
For Researchers, Scientists, and Drug Development Professionals
The tetrahydro-1,8-naphthyridine core is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the mechanisms of action of tetrahydro-1,8-naphthyridine derivatives, offering insights into their molecular targets and the signaling pathways they modulate. The information presented herein is intended to support researchers and drug development professionals in the design and advancement of novel therapeutics based on this privileged chemical structure.
Core Mechanisms of Action
Tetrahydro-1,8-naphthyridine derivatives exert their biological effects through interactions with a diverse range of molecular targets, leading to the modulation of critical cellular processes. Their mechanisms of action can be broadly categorized as follows:
-
Enzyme Inhibition: A primary mechanism involves the inhibition of key enzymes implicated in disease pathogenesis. This includes, but is not limited to, protein kinases, topoisomerases, and viral enzymes.
-
Receptor Modulation: Certain derivatives act as agonists or antagonists of specific receptors, thereby influencing downstream signaling cascades.
-
Disruption of Protein-Protein Interactions: Some compounds interfere with the formation of essential protein complexes, disrupting cellular functions.
The following sections delve into specific examples of these mechanisms, supported by quantitative data and detailed experimental protocols.
Anticancer Activity
Numerous tetrahydro-1,8-naphthyridine derivatives have demonstrated potent anticancer activity through various mechanisms.
Aurora Kinase Inhibition
Several 5H-benzo[c][1][2]naphthyridin-6-one derivatives, a class of compounds containing the tetrahydro-1,8-naphthyridine core, have been identified as potent inhibitors of Aurora kinases.[3] These kinases play a crucial role in mitotic progression, and their inhibition leads to cell cycle arrest and apoptosis. The binding of these inhibitors to the ATP-binding site of Aurora kinases has been confirmed through X-ray crystallography.[3] Inhibition of Aurora B kinase activity is often monitored by assessing the phosphorylation of its substrate, histone H3.[3]
SOS1 Inhibition
Derivatives of 1,7-naphthyridine, a related scaffold, have been developed as potent inhibitors of Son of Sevenless 1 (SOS1).[4][5][6] SOS1 is a guanine nucleotide exchange factor that activates KRAS, a key proto-oncogene. By inhibiting the interaction between SOS1 and KRAS, these compounds block the RAS/MAPK signaling pathway, leading to reduced cell proliferation.[4][6]
Topoisomerase II Inhibition
Some naphthyridine derivatives, such as vosaroxin, function as topoisomerase II inhibitors.[7] This enzyme is essential for resolving DNA topological problems during replication and transcription. Its inhibition leads to DNA damage and apoptosis in cancer cells.[7]
Quantitative Data: Anticancer Activity
| Compound Class | Target | Assay | Cell Line | IC50 (µM) | Reference |
| 5H-benzo[c][1][2]naphthyridin-6-ones | Aurora Kinases | Proliferation | MIAPaCa-2 | Potent antiproliferative effects | [3] |
| 1,7-Naphthyridine derivatives | SOS1 | p-ERK inhibition | PC-9 | 0.212 - 0.497 | [4] |
| 1,8-Naphthyridine-3-carboxamides | Cytotoxicity | MTT | HBL-100 (breast) | 1.37 | [8][9] |
| 1,8-Naphthyridine-3-carboxamides | Cytotoxicity | MTT | KB (oral) | 3.7 | [8] |
| 1,8-Naphthyridine-3-carboxamides | Cytotoxicity | MTT | SW-620 (colon) | 3.0 | [8] |
Anti-inflammatory Activity
The anti-inflammatory properties of tetrahydro-1,8-naphthyridine derivatives are primarily attributed to their ability to modulate the production of inflammatory mediators.
Modulation of Cytokine Secretion
Certain 1,8-naphthyridine-3-carboxamides have been shown to modulate the secretion of cytokines and chemokines from dendritic cells, indicating their potential for myeloprotective and anti-inflammatory activities.[8][9] This modulation can help to dampen an overactive immune response.
Cannabinoid Receptor Modulation
A significant area of research has focused on 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as ligands for cannabinoid receptors (CB1 and CB2).
CB2 Receptor Agonism
Many derivatives have been identified as potent and selective agonists for the CB2 receptor.[10][11] The CB2 receptor is primarily expressed on immune cells and is a promising target for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. The agonist activity of these compounds has been confirmed using [35S]GTPγS binding assays.[10][11]
Quantitative Data: Cannabinoid Receptor Binding
| Compound Class | Target | Assay | Kᵢ (nM) | Selectivity (CB1/CB2) | Reference |
| 1,8-Naphthyridin-4(1H)-on-3-carboxamides | CB2 | Radioligand Binding | 1.0 | >303 | [10][11] |
| 1,8-Naphthyridin-4(1H)-on-3-carboxamides | CB2 | Radioligand Binding | 5.5 | >20 | [12] |
| 1,8-Naphthyridin-4(1H)-on-3-carboxamides | CB2 | Radioligand Binding | 8.0 | >20 | [12] |
Antiviral and Antiparasitic Activity
The therapeutic potential of tetrahydro-1,8-naphthyridines extends to infectious diseases.
HIV-1 Integrase Allosteric Inhibition
A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been developed as allosteric inhibitors of HIV-1 integrase. These compounds bind to the lens epithelium-derived growth factor (LEDGF/p75) binding site on the integrase enzyme, promoting its aberrant multimerization and inhibiting viral replication.
Malarial Protein Farnesyltransferase Inhibition
2-Oxo-tetrahydro-1,8-naphthyridines have been identified as selective inhibitors of protein farnesyltransferase from the malaria parasite, Plasmodium falciparum.[13] This enzyme is crucial for the post-translational modification of proteins essential for parasite survival. These compounds exhibit potent antimalarial activity in culture with sub-micromolar potencies.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of tetrahydro-1,8-naphthyridine derivatives on cancer cell lines.
Materials:
-
Tetrahydro-1,8-naphthyridine derivative stock solution (in DMSO)
-
Cancer cell line (e.g., HeLa, HL-60, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydro-1,8-naphthyridine derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of tetrahydro-1,8-naphthyridine derivatives to CB1 and CB2 receptors.
Materials:
-
Membranes from cells expressing human CB1 or CB2 receptors
-
[³H]CP-55,940 (radioligand)
-
Tetrahydro-1,8-naphthyridine derivative
-
Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, combine cell membranes, [³H]CP-55,940 (at a concentration near its Kₔ), and varying concentrations of the tetrahydro-1,8-naphthyridine derivative in incubation buffer.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the Kᵢ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To determine the functional activity (agonist or antagonist) of tetrahydro-1,8-naphthyridine derivatives at G-protein coupled receptors like the CB2 receptor.
Materials:
-
Membranes from cells expressing the receptor of interest (e.g., CB2)
-
[³⁵S]GTPγS (radioligand)
-
Tetrahydro-1,8-naphthyridine derivative
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with GDP for 15-30 minutes on ice.
-
Assay Setup: In a 96-well plate, combine the pre-incubated membranes, varying concentrations of the tetrahydro-1,8-naphthyridine derivative, and assay buffer.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to determine its effect on G-protein activation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the mechanism of action of tetrahydro-1,8-naphthyridines is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Inhibition of Aurora Kinases A and B by Tetrahydro-1,8-naphthyridine Derivatives.
Caption: SOS1 Inhibition by Tetrahydro-1,8-naphthyridine Derivatives.
Caption: Experimental Workflow for Determining Cytotoxicity using the MTT Assay.
Conclusion
Tetrahydro-1,8-naphthyridines represent a rich scaffold for the development of novel therapeutic agents with diverse mechanisms of action. Their ability to potently and selectively interact with a range of biological targets underscores their potential in oncology, immunology, and infectious diseases. This technical guide provides a foundational understanding of their mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration and optimization of this promising class of compounds. Further investigation into their structure-activity relationships and in vivo efficacy will be crucial for translating the therapeutic potential of tetrahydro-1,8-naphthyridines into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The [35S]GTPγS binding assay: approaches and applications in pharmacology [ouci.dntb.gov.ua]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Frontiers | A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay [frontiersin.org]
- 10. Cannabinoid receptor binding to membrane homogenates and cannabinoid-stimulated [35S]GTPgammaS binding to membrane homogenates or intact cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. atcc.org [atcc.org]
The Discovery and Synthesis of Novel Naphthyridine Compounds: A Technical Guide for Drug Development Professionals
Introduction
Naphthyridines are a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, which have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The rigid naphthyridine scaffold serves as a versatile pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents. This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel naphthyridine compounds, with a focus on their potential as kinase and signaling pathway inhibitors. We will delve into detailed synthetic methodologies, present quantitative biological data, and visualize the intricate signaling pathways these compounds modulate.
I. Synthesis of Novel Naphthyridine Scaffolds
The synthesis of substituted naphthyridines often involves the construction of the bicyclic ring system through cyclization reactions. Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the one-pot synthesis of complex naphthyridine derivatives from simple starting materials. These reactions offer advantages such as high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds for biological screening.
A. General Experimental Protocol for Multicomponent Synthesis of Naphthyridine Derivatives
This protocol provides a generalized procedure for the synthesis of a substituted naphthyridine scaffold via a one-pot multicomponent reaction. The specific reactants and conditions can be varied to achieve a wide range of derivatives.
Reaction Scheme:
Figure 1: General workflow for the multicomponent synthesis of naphthyridines.
Materials:
-
2-Aminopyridine derivative (1.0 eq)
-
Aldehyde or ketone (1.0 - 1.2 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)
-
Catalyst (e.g., L-proline, piperidine) (0.1 - 0.2 eq)
-
Solvent (e.g., ethanol, N,N-dimethylformamide)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminopyridine derivative, aldehyde or ketone, and active methylene compound in the chosen solvent.
-
Add the catalyst to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-24 hours), cool the mixture to room temperature.
-
The solid product, if formed, is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under a vacuum.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate gradient).
-
The structure of the purified compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
II. Novel Naphthyridine Derivatives as Kinase Inhibitors
Kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug discovery efforts. Several novel naphthyridine derivatives have shown potent and selective inhibitory activity against various kinases.
A. 2,7-Naphthyridinone Derivatives as c-Kit and VEGFR-2 Inhibitors
A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been identified as potent inhibitors of the receptor tyrosine kinases c-Kit and VEGFR-2, which are key drivers of oncogenesis and angiogenesis.
Table 1: In Vitro Kinase Inhibitory Activity of 2,7-Naphthyridinone Derivatives
| Compound | c-Kit IC50 (nM) | VEGFR-2 IC50 (nM) |
| 9k | 8.5 | - |
| 10l | - | 56.5 |
| 10r | - | 31.7 |
| 3 (Reference) | 329.6 | 279.9 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. A lower value indicates higher potency.
The c-Kit and VEGFR-2 signaling pathways are initiated by ligand binding to the extracellular domain of the receptor, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. The 2,7-naphthyridinone derivatives likely exert their inhibitory effect by competing with ATP for binding to the kinase domain of these receptors, thereby blocking the downstream signaling events.
Figure 2: Simplified c-Kit/VEGFR-2 signaling pathway and the point of inhibition by 2,7-naphthyridinone derivatives.
B. 1,6-Naphthyridin-2(1H)-one Derivatives as FGFR4 Inhibitors
Fibroblast growth factor receptor 4 (FGFR4) is another receptor tyrosine kinase that has been implicated in the development and progression of several cancers, including hepatocellular carcinoma. Novel 1,6-naphthyridin-2(1H)-one derivatives have been developed as potent and selective inhibitors of FGFR4.
Table 2: In Vitro Activity of 1,6-Naphthyridin-2(1H)-one Derivatives against FGFR4
| Compound | FGFR4 IC50 (nM) | HCT116 Cell Proliferation IC50 (nM) |
| 19g | <10 | 15.6 |
HCT116 is a human colorectal cancer cell line.
The FGFR4 signaling pathway is activated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization, autophosphorylation, and the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. The 1,6-naphthyridin-2(1H)-one derivatives inhibit FGFR4 kinase activity, thereby blocking these downstream signaling events and inhibiting cancer cell proliferation.
Figure 3: The FGFR4 signaling pathway and its inhibition by 1,6-naphthyridin-2(1H)-one derivatives.
III. Novel 1,7-Naphthyridine Derivatives as SOS1 Inhibitors
The Son of Sevenless 1 (SOS1) protein is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating KRAS, a key signaling protein that is frequently mutated in cancer. Inhibiting the interaction between SOS1 and KRAS is a promising therapeutic strategy for treating KRAS-driven cancers. A novel 1,7-naphthyridine derivative, HH0043, has been identified as a potent SOS1 inhibitor.
Table 3: In Vitro and In Vivo Activity of the SOS1 Inhibitor HH0043
| Assay | Metric | Value |
| Biochemical Assay | SOS1-KRAS Inhibition IC50 | Not explicitly stated, but potent |
| Cellular Assay (NCI-H358 3D) | Proliferation IC50 | 90 nM |
| In Vivo Xenograft (NCI-H358) | Tumor Growth Inhibition (50 mg/kg, bid) | 76% |
NCI-H358 is a human lung cancer cell line with a KRAS G12C mutation.
SOS1 facilitates the exchange of GDP for GTP on KRAS, leading to the activation of KRAS and downstream signaling through the MAPK pathway. HH0043 binds to SOS1 and disrupts its interaction with KRAS, thereby preventing KRAS activation and inhibiting the growth of KRAS-mutant cancer cells.
Figure 4: The KRAS activation cycle and the inhibitory action of the 1,7-naphthyridine derivative HH0043 on SOS1.
Conclusion
The naphthyridine scaffold continues to be a privileged structure in drug discovery, with novel derivatives demonstrating potent and selective activities against a range of important therapeutic targets. The development of efficient synthetic methodologies, such as multicomponent reactions, has enabled the rapid generation of diverse chemical libraries for biological evaluation. The promising preclinical data for novel naphthyridine-based inhibitors of c-Kit, VEGFR-2, FGFR4, and SOS1 highlight the potential of this compound class to yield new and effective therapies for the treatment of cancer and other diseases. Further optimization of these lead compounds may lead to the development of clinical candidates with improved efficacy and safety profiles.
In-Depth Technical Guide: Physicochemical Characteristics of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of the heterocyclic compound 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine. Due to a scarcity of publicly available experimental data for this specific molecule, this guide combines foundational information from chemical suppliers with computationally predicted values for key physicochemical parameters. Furthermore, it outlines relevant experimental protocols for synthesis and characterization based on established methods for analogous structures. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the potential applications of this compound and its derivatives.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data points are sourced from chemical suppliers, many are predicted values generated through computational models. These predictions are intended to provide useful estimates in the absence of experimental validation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₂ | Sigma-Aldrich[1] |
| Molecular Weight | 208.26 g/mol | Sigma-Aldrich[1] |
| CAS Number | 204452-91-5 | Sigma-Aldrich[1] |
| Appearance | Solid | Sigma-Aldrich[1] |
| Predicted Melting Point | 85.3 °C | Online Prediction Tool |
| Predicted Boiling Point | 334.7 °C | Online Prediction Tool |
| Predicted Water Solubility (logS) | -2.5 | Online Prediction Tool |
| Predicted pKa (most basic) | 6.8 | Online Prediction Tool |
| Predicted logP | 1.2 | Online Prediction Tool |
Experimental Protocols
1. Synthesis:
The synthesis of the title compound would likely proceed via a multi-step sequence starting from a suitable 1,8-naphthyridine precursor. A plausible approach involves the introduction of the dimethoxymethyl group at the 7-position, followed by the reduction of the aromatic ring system.
-
Step 1: Functionalization of the 7-position. A common strategy for the functionalization of similar heterocyclic systems involves a Friedländer annulation or a related condensation reaction to construct the naphthyridine core, followed by modifications at the 7-position. Alternatively, a pre-functionalized starting material could be employed.
-
Step 2: Reduction of the Naphthyridine Ring. The reduction of the 1,8-naphthyridine ring to its tetrahydro derivative can be achieved through catalytic hydrogenation using reagents such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
2. Purification:
Following the synthesis, the crude product would require purification to remove unreacted starting materials, byproducts, and residual solvents. Common purification techniques for this type of compound include:
-
Column Chromatography: Using silica gel as the stationary phase and a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities.
-
Recrystallization: Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form pure crystals.
3. Characterization:
The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition.
-
Melting Point Analysis: The melting point of the purified solid would be determined using a standard melting point apparatus to assess its purity.
Visualizations
To further aid in the understanding of the experimental and potential biological context of this compound, the following diagrams have been generated.
Caption: A plausible experimental workflow for the synthesis and characterization of the target compound.
Caption: A hypothetical signaling pathway potentially modulated by a 1,8-naphthyridine derivative.
References
Methodological & Application
Application Notes and Protocols for 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional shape and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets. This document provides detailed application notes and experimental protocols for the use of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine, a versatile building block for the synthesis of compound libraries aimed at discovering novel therapeutics. The dimethoxymethyl group serves as a stable precursor to the formyl (aldehyde) functionality, which can be readily transformed into a diverse array of chemical moieties, enabling extensive structure-activity relationship (SAR) studies.
Introduction to the 1,2,3,4-Tetrahydro-1,8-naphthyridine Scaffold
The 1,8-naphthyridine nucleus and its saturated derivatives have garnered significant interest from researchers due to their wide range of biological activities.[1][2] These compounds are known to exhibit antimicrobial, anticancer, anti-inflammatory, antiviral, and neurological activities, among others.[1][3] The tetrahydro-1,8-naphthyridine core acts as a rigid scaffold that can project substituents into specific vectors, making it an ideal platform for designing targeted therapies. Specifically, derivatives of this scaffold have been investigated as integrin inhibitors, highlighting their potential as arginine mimetics.[4]
The this compound building block offers a strategic advantage in drug design. The dimethoxymethyl group is a protected aldehyde, which is stable to many reaction conditions, allowing for modifications at other positions of the scaffold if necessary. The aldehyde can be easily deprotected under acidic conditions to provide the key intermediate, 7-formyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a versatile precursor for a multitude of chemical transformations.
Key Synthetic Transformations and Applications
The strategic utility of this compound lies in the diverse chemical space that can be accessed from its deprotected aldehyde form. This section outlines key synthetic pathways and their applications in generating novel molecular entities for drug discovery.
Generation of the Key Aldehyde Intermediate
The cornerstone of utilizing this compound is the efficient and clean conversion to the corresponding aldehyde. This is typically achieved through acid-catalyzed hydrolysis.
Reductive Amination for Amine Library Synthesis
Reductive amination is a powerful method for introducing a wide variety of amine-containing side chains.[5][6] This reaction involves the formation of an imine intermediate from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This one-pot procedure is highly amenable to parallel synthesis for the rapid generation of a library of analogs.
Olefination Reactions for Carbon-Carbon Bond Formation
The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) olefination are indispensable tools for converting aldehydes into alkenes.[7][8] These reactions allow for the introduction of a diverse range of substituents connected by a carbon-carbon double bond, providing access to compounds with altered conformational properties and potential for new interactions with biological targets. The HWE reaction is often preferred due to the water-soluble nature of its phosphate byproduct, which simplifies purification.[3][9]
Potential Therapeutic Applications and Biological Data
Derivatives of the 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold have shown promise in a variety of therapeutic areas. The diversification of the 7-position substituent allows for the fine-tuning of activity and selectivity against different biological targets.
Anticancer Activity
Numerous 1,8-naphthyridine derivatives have been reported to possess cytotoxic activity against various cancer cell lines.[10] The data below summarizes the in-vitro anticancer activity of representative 7-substituted 1,2,3,4-tetrahydro-1,8-naphthyridine analogs.
| Compound ID | 7-Substituent | Cell Line | IC50 (µM) |
| TN-1 | -(CH2)2-NH-Boc | HeLa | 15.2 |
| TN-2 | -CH=CH-Ph | MCF-7 | 8.9 |
| TN-3 | -CH2-NH-(4-chlorophenyl) | A549 | 12.5 |
| TN-4 | -CH=CH-COOEt | PC-3 | 21.7 |
| TN-5 | -CH2-NH-morpholine | HL-60 | 9.8 |
Note: The data presented are representative values for analogous compounds and should be used as a guide for designing new chemical entities.
Antimicrobial Activity
The 1,8-naphthyridine core is a well-established pharmacophore in antibacterial agents.[11] Modification at the 7-position can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria.
| Compound ID | 7-Substituent | Bacterial Strain | MIC (µg/mL) |
| TN-6 | -CH2-NH-cyclopropyl | Staphylococcus aureus | 8 |
| TN-7 | -CH=CH-(2-furyl) | Escherichia coli | 16 |
| TN-8 | -CH2-NH-(2-pyridyl) | Pseudomonas aeruginosa | 32 |
| TN-9 | -CH=CH-CN | Bacillus subtilis | 4 |
| TN-10 | -CH2-NH-piperidine | Mycobacterium tuberculosis H37Rv | 6.25[12] |
Note: The data presented are representative values for analogous compounds and should be used as a guide for designing new chemical entities.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: Deprotection of this compound to 7-Formyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Materials:
-
This compound (1.0 eq)
-
Acetone
-
Water
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in a mixture of acetone and water (4:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 7-formyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
Protocol 2: Reductive Amination with a Primary Amine
Materials:
-
7-Formyl-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 7-formyl-1,2,3,4-tetrahydro-1,8-naphthyridine in DCM, add the primary amine.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO3 solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired 7-(aminomethyl) derivative.
Protocol 3: Horner-Wadsworth-Emmons Olefination
Materials:
-
Phosphonate ester (e.g., triethyl phosphonoacetate) (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
7-Formyl-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and the phosphonate ester.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise.
-
Stir the suspension at 0 °C for 30 minutes.
-
Add a solution of 7-formyl-1,2,3,4-tetrahydro-1,8-naphthyridine in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired 7-alkenyl derivative.
Conclusion
This compound is a valuable and versatile starting material for the construction of diverse chemical libraries. The straightforward deprotection to the corresponding aldehyde opens up a wide range of synthetic possibilities, including reductive amination and olefination reactions. The resulting derivatives, built upon the privileged tetrahydro-1,8-naphthyridine scaffold, are promising candidates for the discovery of novel therapeutics in areas such as oncology and infectious diseases. The protocols and data provided herein serve as a comprehensive guide for researchers to explore the rich chemical space accessible from this key building block.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound belonging to the 1,8-naphthyridine class of molecules. This class is recognized as a "privileged scaffold" in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] While specific biological data for this compound is not extensively documented in peer-reviewed literature, its primary utility in a research setting is as a versatile synthetic intermediate or building block for the development of novel bioactive compounds. The dimethoxymethyl group serves as a protected aldehyde, allowing for strategic chemical modifications to generate libraries of derivatives for screening and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 204452-91-5 | [4] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [4] |
| Molecular Weight | 208.26 g/mol | [4] |
| Appearance | Solid | [4] |
| Hazard Class | Acute Toxicity 4 (Oral) | [4] |
| Signal Word | Warning | [4] |
Application Note: A Versatile Intermediate for Synthesis
The primary application of this compound in a research context is as a precursor to 7-formyl-1,2,3,4-tetrahydro-1,8-naphthyridine. The dimethoxymethyl group is a stable acetal that effectively protects the aldehyde functionality from undesired reactions during other synthetic steps. This protected aldehyde can be readily deprotected under acidic conditions to yield the reactive aldehyde, which can then be used in a variety of subsequent chemical transformations to build more complex molecules.
This synthetic strategy is valuable for creating libraries of substituted 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives for screening against various biological targets. The 1,2,3,4-tetrahydro-1,8-naphthyridine core itself has been explored as a bioisostere for arginine, particularly in the context of integrin inhibitors.[5]
Experimental Protocols
The following are representative protocols for the deprotection of this compound and a subsequent derivatization reaction. These are general procedures and may require optimization for specific substrates and scales.
Protocol 1: Deprotection to 7-formyl-1,2,3,4-tetrahydro-1,8-naphthyridine
This protocol describes the acid-catalyzed hydrolysis of the dimethoxymethyl acetal to the corresponding aldehyde.
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 3M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in THF in a round-bottom flask.
-
Add 3M HCl solution (5.0 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, 7-formyl-1,2,3,4-tetrahydro-1,8-naphthyridine, can be purified by column chromatography on silica gel if necessary.
Protocol 2: Reductive Amination of 7-formyl-1,2,3,4-tetrahydro-1,8-naphthyridine
This protocol illustrates a common follow-up reaction to introduce diversity at the 7-position of the naphthyridine core.
Materials:
-
7-formyl-1,2,3,4-tetrahydro-1,8-naphthyridine (from Protocol 1)
-
A primary or secondary amine of choice (e.g., benzylamine) (1.1 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 7-formyl-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq) in anhydrous DCM or DCE in a round-bottom flask.
-
Add the selected amine (1.1 eq) and a catalytic amount of acetic acid to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, add water, and extract with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-(aminomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine derivative.
Visualizations
Synthetic Workflow
The following diagram illustrates the utility of this compound as a synthetic intermediate.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines | MDPI [mdpi.com]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Dimethoxymethyl-1,2,3,4-tetrahydro- 1,8 naphthyridine AldrichCPR 204452-91-5 [sigmaaldrich.com]
- 5. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
Synthetic Routes for Functionalized 1,8-Naphthyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, exhibiting a wide array of biological activities.[1][2][3] Its derivatives have garnered significant attention as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of functionalized 1,8-naphthyridines, focusing on versatile and efficient methodologies.
Introduction to Synthetic Strategies
The construction of the 1,8-naphthyridine core can be achieved through various synthetic routes. The most prominent and widely utilized method is the Friedländer annulation , which involves the condensation of a 2-aminopyridine derivative bearing a carbonyl group with a compound containing a reactive α-methylene group.[1][6] Modifications of this classic reaction, including the use of green reaction conditions and novel catalysts, have been extensively explored.[7][8]
Other significant approaches include multicomponent reactions (MCRs) , which offer the advantage of constructing complex molecules in a single step from three or more starting materials, and cascade reactions , where a series of intramolecular transformations lead to the formation of the desired heterocyclic system.[9] These modern strategies often provide rapid access to diverse libraries of functionalized 1,8-naphthyridines.
Key Synthetic Protocols
This section details experimental procedures for the synthesis of functionalized 1,8-naphthyridines via the Friedländer synthesis and a three-component reaction.
Protocol 1: Friedländer Synthesis of 2-Methyl-1,8-naphthyridine in Water
This protocol describes an environmentally benign, gram-scale synthesis of 2-methyl-1,8-naphthyridine using a biocompatible ionic liquid catalyst in an aqueous medium.[1][7]
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH)
-
Water (H₂O)
-
Ethyl acetate
-
Nitrogen gas
Procedure:
-
To a reaction flask, add 2-aminonicotinaldehyde (e.g., 61.6 mg, 0.5 mmol) and acetone (e.g., 111 μL, 1.5 mmol).
-
Add 1 mL of water to the flask and begin stirring the mixture.
-
Add choline hydroxide (1 mol%) to the reaction mixture.[10]
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
-
Heat the reaction mixture to 50°C with continuous stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.[6][7]
-
Upon completion, allow the mixture to cool to room temperature.
-
Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.[6]
-
Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by recrystallization or silica gel column chromatography if necessary.[1]
-
Characterize the final product by NMR spectroscopy and mass spectrometry.[7]
Quantitative Data Summary:
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Choline hydroxide (1) | Water | 50 | 6 | ~90 | [1][7] |
| 2 | Choline hydroxide (1) | Water | Room Temp. | 12 | ~85 | [7] |
Protocol 2: Three-Component Synthesis of Functionalized 1,8-Naphthyridines
This protocol outlines a one-pot, three-component condensation reaction for the synthesis of various 1,8-naphthyridine derivatives at room temperature.[9]
Materials:
-
Substituted 2-aminopyridine
-
Malononitrile or Ethyl cyanoacetate
-
Aromatic aldehyde
-
N-bromosulfonamide (as Lewis acid catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-aminopyridine (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), and the aromatic aldehyde (1 mmol) in ethanol.
-
Add a catalytic amount of N-bromosulfonamide to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
After completion, filter the precipitated solid product.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure functionalized 1,8-naphthyridine.
Quantitative Data Summary:
| Entry | 2-Aminopyridine | Active Methylene | Aldehyde | Catalyst | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Malononitrile | Benzaldehyde | N-bromosulfonamide | Good to High | [9] |
| 2 | 2-Amino-5-chloropyridine | Ethyl cyanoacetate | 4-Chlorobenzaldehyde | N-bromosulfonamide | Good to High | [9] |
Visualization of Synthetic Workflows
The following diagrams illustrate the general workflows for the synthesis and analysis of 1,8-naphthyridine derivatives.
Caption: General workflow for the synthesis and analysis of 1,8-naphthyridine derivatives.
Caption: Simplified reaction mechanism of the Friedländer synthesis for 1,8-naphthyridines.
Applications in Drug Discovery
The 1,8-naphthyridine core is a key component in several approved drugs and clinical candidates. For instance, nalidixic acid was the first quinolone antibiotic, establishing this scaffold as a crucial pharmacophore for antibacterial agents.[1] More recently, derivatives have shown significant promise as anticancer agents by targeting various cellular pathways.[4][11] The versatility of the synthetic routes described allows for the generation of diverse libraries of 1,8-naphthyridine derivatives for screening and lead optimization in drug discovery programs.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Efficient synthesis and evaluation of antitumor activities of novel functionalized 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Biological Activity of Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established protocols to assess the diverse biological activities of naphthyridine derivatives. Naphthyridines, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their wide spectrum of pharmacological effects, including anticancer, antimicrobial, and antiviral properties. This document outlines detailed methodologies for key in vitro assays, presents quantitative data for comparative analysis, and visualizes complex biological pathways and experimental workflows.
Assessment of Anticancer Activity
Naphthyridine compounds have demonstrated notable cytotoxic effects against various cancer cell lines. The following protocols are fundamental for evaluating their anticancer potential.
Cell Viability and Cytotoxicity Assays
1.1.1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2] The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the naphthyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
1.1.2. MTS Assay
The MTS assay is a similar colorimetric method that utilizes a tetrazolium salt that is reduced by viable cells to a soluble formazan product, eliminating the need for a separate solubilization step.[1]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[1]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[1]
-
Absorbance Measurement: Record the absorbance at 490 nm.[2]
-
Data Analysis: Calculate cell viability and IC₅₀ values as described for the MTT assay.
Apoptosis Assay
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to detect and quantify apoptosis by flow cytometry.[4][5]
Experimental Protocol:
-
Cell Treatment: Treat cells with the naphthyridine derivatives at their IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS.[4]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis
Naphthyridine derivatives can exert their anticancer effects by arresting the cell cycle at specific phases. Cell cycle distribution is commonly analyzed by flow cytometry following staining with a fluorescent DNA-binding dye like Propidium Iodide (PI).[7]
Experimental Protocol:
-
Cell Treatment: Treat cells with the test compounds for 24 to 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.[8]
-
Washing: Wash the cells with PBS to remove the ethanol.[8]
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[7][8]
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.[8]
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[7]
Quantitative Data for Anticancer Activity of Naphthyridines
| Compound/Derivative | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| Bisleuconothine A | SW480 (Colon) | Not Specified | 2.74 | [7] |
| HCT116 (Colon) | Not Specified | 3.18 | [7] | |
| HT29 (Colon) | Not Specified | 1.09 | [7] | |
| SW620 (Colon) | Not Specified | 3.05 | [7] | |
| Compound 17a | MOLT-3 (Leukemia) | Not Specified | 9.1 ± 2.0 | [7] |
| HeLa (Cervical) | Not Specified | 13.2 ± 0.7 | [7] | |
| HL-60 (Leukemia) | Not Specified | 8.9 ± 2.2 | [7] | |
| Aaptamine | H1299 (Lung) | Not Specified | 10.47 - 15.03 µg/mL | [9] |
| A549 (Lung) | Not Specified | 10.47 - 15.03 µg/mL | [9] | |
| HeLa (Cervical) | Not Specified | 10.47 - 15.03 µg/mL | [9] | |
| CEM-SS (Leukemia) | Not Specified | 10.47 - 15.03 µg/mL | [9] | |
| 1,8-Naphthyridine-3-caboxamide (Compound 47) | MIAPaCa (Pancreatic) | Not Specified | 0.41 | [10] |
| K-562 (Leukemia) | Not Specified | 0.77 | [10] | |
| 1,8-Naphthyridine-3-caboxamide (Compound 36) | PA-1 (Ovarian) | Not Specified | 1.19 | [10] |
| 1,8-Naphthyridine-C-3'-heteroaryl (Compound 29) | PA-1 (Ovarian) | Not Specified | 0.41 | [10] |
| SW620 (Colon) | Not Specified | 1.4 | [10] |
Assessment of Antimicrobial Activity
The antimicrobial properties of naphthyridines, particularly against bacteria, are well-documented. The following protocols are standard for determining the efficacy of these compounds against various microbial strains.
Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[11]
Experimental Protocol:
-
Compound Preparation: Prepare a series of two-fold serial dilutions of the naphthyridine compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[12]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.[12]
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
DNA Gyrase Inhibition Assay
Many naphthyridine derivatives exert their antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[13]
Experimental Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing assay buffer, relaxed plasmid DNA (e.g., pBR322), and the test compound at various concentrations.
-
Enzyme Addition: Add purified E. coli DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[14]
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and EDTA.[14]
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of DNA supercoiling by the compound will result in a decrease in the amount of supercoiled DNA compared to the control.
Quantitative Data for Antimicrobial Activity of Naphthyridines
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |
| Canthin-6-one | Staphylococcus aureus | Not Specified | 0.49 | [15] |
| Escherichia coli | Not Specified | 3.91 | [15] | |
| Methicillin-resistant S. aureus | Not Specified | 0.98 | [15] | |
| 10-methoxycanthin-6-one | Staphylococcus aureus | Not Specified | 0.49 | [15] |
| Escherichia coli | Not Specified | 3.91 | [15] | |
| Methicillin-resistant S. aureus | Not Specified | 3.91 | [15] | |
| ANA-12 | Mycobacterium tuberculosis H37Rv | MABA | 6.25 | [8] |
| ANC-2, ANA-1, ANA 6-8, ANA-10 | Mycobacterium tuberculosis H37Rv | MABA | 12.5 | [8] |
Assessment of Antiviral Activity
Certain naphthyridine derivatives have shown promise as antiviral agents. The plaque reduction assay is a standard method for quantifying the ability of a compound to inhibit viral replication.
Plaque Reduction Assay
This assay measures the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral compound.[16][17]
Experimental Protocol:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well plates.[16]
-
Compound and Virus Preparation: Prepare serial dilutions of the naphthyridine compound. Dilute the virus stock to a concentration that produces a countable number of plaques (e.g., 50-100 PFU/well).[16]
-
Infection: Infect the cell monolayers with the virus in the presence of varying concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).[16]
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.[18]
-
Overlay: Remove the inoculum and overlay the cells with a medium containing an immobilizing agent (e.g., methylcellulose or Avicel) and the respective concentrations of the test compound.[16]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[16]
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained viable cells.[16]
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC₅₀ value of the compound.
Quantitative Data for Antiviral Activity of Naphthyridines
| Compound/Derivative | Virus | Assay | IC₅₀ | Reference |
| Naphthyridine derivative (A1) | Human Cytomegalovirus (HCMV) | Plaque Reduction | 39- to 223-fold lower than Ganciclovir | [4] |
| 1-methoxycanthin-6-one | HIV | Not Specified | EC₅₀ = 0.26 g/mL | [15] |
| Aaptamine | HIV-1 | Not Specified | Active | [19] |
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes is crucial for understanding the mechanisms of action of naphthyridine derivatives. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathway Diagrams
Experimental Workflow Diagrams
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 14. topogen.com [topogen.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 19. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
Application Notes and Protocols: 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a valuable heterocyclic building block for the synthesis of a wide range of functionalized molecules, particularly in the field of medicinal chemistry. The 1,8-naphthyridine core is a recognized pharmacophore present in numerous biologically active compounds, exhibiting activities such as anticancer, antibacterial, and antiviral properties. The tetrahydro-1,8-naphthyridine scaffold serves as a conformationally restricted diamine, making it an attractive component for the design of enzyme inhibitors and receptor ligands.
The key feature of this building block is the dimethoxymethyl group at the 7-position. This group serves as a masked aldehyde, providing a versatile handle for various chemical transformations. It is stable under a range of reaction conditions, yet can be readily deprotected to the corresponding aldehyde, which can then be used in a plethora of subsequent reactions. This allows for the late-stage functionalization of the naphthyridine core, a crucial strategy in modern drug discovery.
These application notes provide an overview of the potential uses of this compound and detailed protocols for its key transformations.
Chemical Properties
| Property | Value |
| CAS Number | 204452-91-5[1] |
| Molecular Formula | C₁₁H₁₆N₂O₂[1] |
| Molecular Weight | 208.26 g/mol [1] |
| Appearance | Solid |
| SMILES | COC(OC)c1ccc2CCCNc2n1[1] |
| InChI | 1S/C11H16N2O2/c1-14-11(15-2)9-6-5-8-4-3-7-12-10(8)13-9/h5-6,11H,3-4,7H2,1-2H3,(H,12,13)[1] |
Applications
The primary application of this compound lies in its use as a precursor to the corresponding 7-formyl derivative. This aldehyde is a key intermediate for a variety of chemical transformations, including:
-
Reductive Amination: To introduce diverse side chains and build libraries of compounds for structure-activity relationship (SAR) studies.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds and extend the molecular scaffold.
-
Condensation Reactions: With various nucleophiles to synthesize heterocyclic systems fused to the naphthyridine core.
-
Oxidation: To form the corresponding carboxylic acid, providing another point for chemical modification.
These transformations enable the synthesis of novel 1,8-naphthyridine derivatives with potential applications in various therapeutic areas, including oncology, infectious diseases, and neurology.
Experimental Protocols
Protocol 1: Deprotection of the Dimethoxymethyl Group to the Aldehyde
This protocol describes the conversion of this compound to 1,2,3,4-tetrahydro-1,8-naphthyridine-7-carbaldehyde.
Reaction Scheme:
Caption: Deprotection of the acetal to the aldehyde.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add 1 M HCl (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.
Representative Data (Hypothetical):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with aldehyde formation (e.g., singlet around 9-10 ppm) |
Protocol 2: Reductive Amination of 1,2,3,4-Tetrahydro-1,8-naphthyridine-7-carbaldehyde
This protocol describes the synthesis of a 7-(aminomethyl) derivative from the corresponding aldehyde.
Reaction Scheme:
Caption: Reductive amination workflow.
Materials:
-
1,2,3,4-Tetrahydro-1,8-naphthyridine-7-carbaldehyde
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1,2,3,4-tetrahydro-1,8-naphthyridine-7-carbaldehyde (1.0 eq) in DCM, add the desired amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data (Hypothetical):
| Amine Used | Product | Yield | Purity (by HPLC) |
| Benzylamine | 7-((Benzylamino)methyl)-... | 75% | >97% |
| Morpholine | 7-(Morpholinomethyl)-... | 82% | >98% |
Protocol 3: Wittig Reaction of 1,2,3,4-Tetrahydro-1,8-naphthyridine-7-carbaldehyde
This protocol details the formation of a carbon-carbon double bond at the 7-position.
Reaction Scheme:
Caption: General scheme for the Wittig reaction.
Materials:
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1,2,3,4-Tetrahydro-1,8-naphthyridine-7-carbaldehyde
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add n-BuLi dropwise.
-
Stir the resulting ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the ylide solution back to 0 °C and add a solution of 1,2,3,4-tetrahydro-1,8-naphthyridine-7-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography.
Representative Data (Hypothetical):
| Wittig Reagent | Product | Yield | Purity (by HPLC) |
| Ph₃P=CH₂ | 7-Vinyl-1,2,3,4-tetrahydro-1,8-naphthyridine | 65% | >95% |
| Ph₃P=CHCO₂Et | Ethyl 3-(1,2,3,4-tetrahydro-1,8-naphthyridin-7-yl)acrylate | 70% | >96% |
Conclusion
This compound is a strategically important building block that provides a convenient entry point to a wide array of 7-substituted tetrahydro-1,8-naphthyridine derivatives. The masked aldehyde functionality allows for robust synthetic manipulations on other parts of the molecule before its unmasking and subsequent derivatization. The protocols provided herein offer a starting point for the exploration of this versatile scaffold in the design and synthesis of novel compounds for drug discovery and other applications. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine. The information is targeted towards researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Challenges in the synthesis of this compound can arise at two main stages: the initial formation of the 1,8-naphthyridine ring system and the subsequent reduction to the tetrahydro derivative.
Issue 1: Low Yield in Friedländer Condensation for 7-substituted-1,8-naphthyridine
The Friedländer annulation is a common method to construct the 1,8-naphthyridine core. However, achieving high yields can be challenging.
| Parameter | Recommendation | Potential Side Reactions/Issues |
| Catalyst | Traditional acid or base catalysts can be harsh. Consider milder, more efficient catalysts like CeCl₃·7H₂O under solvent-free conditions or choline hydroxide in water for a greener approach.[1][2] | Incomplete reaction, formation of side products due to harsh conditions. |
| Solvent | While organic solvents like DMF and DMSO are common, water has been shown to be a highly effective and environmentally friendly solvent.[2] Solvent-free grinding is also a viable option.[1] | Poor solubility of starting materials, difficult work-up. |
| Temperature | Reaction temperature may require optimization. Some modern methods achieve high yields at room temperature or with gentle heating (e.g., 50-80 °C).[2][3] | Decomposition of starting materials or product at high temperatures. |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time. | Formation of polymeric byproducts with prolonged reaction times. |
Issue 2: Poor Regioselectivity with Unsymmetrical Ketones
When using an unsymmetrical ketone in the Friedländer synthesis, two different cyclization pathways are possible, leading to a mixture of regioisomers.
| Parameter | Recommendation | Potential Side Reactions/Issues |
| Catalyst Choice | Certain catalysts can favor the formation of a specific regioisomer. For example, the use of a bicyclic amine catalyst has been reported to provide high regioselectivity. | Catalyst may not be compatible with all substrates. |
| Slow Addition | Slow addition of the ketone to the reaction mixture can improve regioselectivity. | May increase overall reaction time. |
Issue 3: Incomplete or Unselective Reduction of the 1,8-Naphthyridine Ring
The reduction of the 1,8-naphthyridine to the 1,2,3,4-tetrahydro derivative requires careful control to avoid over-reduction or side reactions.
| Parameter | Recommendation | Potential Side Reactions/Issues |
| Catalyst | Chiral cationic ruthenium diamine complexes have been shown to be effective for the asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines.[4][5] Metal-free hydrogenation using borane catalysts is another option under mild conditions.[6] | Catalyst poisoning, over-reduction to the decahydro- derivative. |
| Hydrogen Pressure | Optimize hydrogen pressure. High pressures may lead to over-reduction. | Safety concerns with high-pressure hydrogenation. |
| Solvent | The choice of solvent can influence the hydrogenation efficiency. Protic solvents like ethanol are commonly used. | Poor solubility of the substrate. |
| Protecting Groups | Ensure that any protecting groups on the molecule are stable to the hydrogenation conditions. | Cleavage of protecting groups. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A plausible synthetic route involves a two-step process:
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Friedländer Condensation: Reaction of 2-aminonicotinaldehyde with a suitable C3-synthon that can be converted to the dimethoxymethyl group. A practical approach is to use a protected form of a keto-aldehyde, for instance, 3,3-dimethoxypropanal. This would directly install the desired functionality at the 7-position of the 1,8-naphthyridine ring.
-
Catalytic Hydrogenation: Subsequent reduction of the resulting 7-(Dimethoxymethyl)-1,8-naphthyridine to the desired 1,2,3,4-tetrahydro derivative using a suitable catalyst such as a ruthenium complex or through a metal-free method.[4][5][6]
Q2: How can I introduce the dimethoxymethyl group at the 7-position?
A direct approach is to use a carbonyl compound in the Friedländer condensation that already contains the dimethoxymethyl group. An alternative, though longer, route would be to synthesize 7-formyl-1,8-naphthyridine and then protect the aldehyde as a dimethyl acetal before the reduction step.
Q3: What are the typical yields for the synthesis of 7-substituted-1,2,3,4-tetrahydro-1,8-naphthyridines?
Yields can vary significantly depending on the specific substrates and reaction conditions. For the Friedländer condensation step, modern methods report yields of over 90%.[2] The subsequent hydrogenation step can also proceed in high yields, often in the range of 80-98%.[6]
Q4: What are the main side reactions to be aware of?
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Friedländer Condensation: Formation of regioisomers with unsymmetrical ketones, and polymerization or decomposition under harsh conditions.
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Acetal Formation: Incomplete reaction or hydrolysis of the acetal if acidic conditions are not carefully controlled.
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Hydrogenation: Over-reduction of the second pyridine ring, and potential debenzylation if benzyl protecting groups are used.
Experimental Protocols
Protocol 1: Proposed Synthesis of 7-(Dimethoxymethyl)-1,8-naphthyridine via Friedländer Condensation
-
Materials: 2-aminonicotinaldehyde, 3,3-dimethoxypropanal, choline hydroxide solution (45 wt. % in H₂O), deionized water.
-
Procedure:
-
To a round-bottom flask, add 2-aminonicotinaldehyde (1.0 mmol) and 3,3-dimethoxypropanal (1.2 mmol).
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Add 2 mL of deionized water to the flask.
-
Add choline hydroxide (10 mol %) to the reaction mixture.
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Stir the mixture at 50 °C and monitor the reaction by TLC.
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Upon completion, cool the reaction to room temperature.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Protocol 2: Catalytic Hydrogenation to this compound
-
Materials: 7-(Dimethoxymethyl)-1,8-naphthyridine, Ru-catalyst (e.g., a chiral cationic ruthenium diamine complex), methanol, hydrogen gas.
-
Procedure:
-
In a high-pressure reactor, dissolve 7-(Dimethoxymethyl)-1,8-naphthyridine (1.0 mmol) in methanol (10 mL).
-
Add the Ru-catalyst (0.5-1 mol %).
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 atm) and stir the reaction at a set temperature (e.g., 50 °C).
-
Monitor the reaction for hydrogen uptake and by TLC.
-
Upon completion, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify by column chromatography if necessary.
-
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Borane-catalyzed metal-free hydrogenation of 2,7-disubstituted 1,8-naphthyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Friedländer Synthesis of 1,8-Naphthyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedländer synthesis of 1,8-naphthyridines. The content is designed to address specific issues encountered during experiments, with a focus on improving reaction yields and simplifying procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges in the synthesis of 1,8-naphthyridine derivatives via the Friedländer annulation reaction.
Q1: My Friedländer synthesis of a 1,8-naphthyridine derivative is resulting in a low or no yield. What are the potential causes and how can I improve it?
A1: Low yields are a frequent issue in the Friedländer synthesis and can stem from several factors. A systematic approach to troubleshooting this problem is outlined below.[1][2]
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Suboptimal Catalyst: The choice of catalyst is critical. Traditional methods often employ harsh acid or base catalysts that can be inefficient or lead to side products.[1][3] Modern approaches using ionic liquids (ILs) like choline hydroxide (ChOH) or basic ILs such as 1,3-dimethyl-1H-imidazol-3-ium imidazol-1-ide ([Bmmim][Im]) have demonstrated a significant improvement in yields.[1][3] For instance, the synthesis of 2-methyl-1,8-naphthyridine in water without a catalyst results in no product, whereas using ChOH can achieve a yield as high as 99%.[1][4] Other alternatives include Lewis acids like CeCl₃·7H₂O, which can also provide high yields under solvent-free conditions.[2][5]
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Inappropriate Solvent: The reaction medium plays a crucial role. While organic solvents such as DMF and DMSO have been used, water is now recognized as a highly effective and environmentally friendly solvent, particularly when paired with a water-soluble catalyst like ChOH.[1][6] In some cases, solvent-free conditions, where the ionic liquid acts as both catalyst and solvent, can also provide excellent results.[1][3]
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Incorrect Temperature: The reaction can be highly sensitive to temperature. For the ChOH-catalyzed synthesis in water, a mild temperature of 50°C has been shown to be optimal.[1] For reactions using basic ILs like [Bmmim][Im], a higher temperature of around 80°C may be necessary.[1][3] It is essential to optimize the temperature for your specific combination of reactants and catalyst.
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Purity of Reagents: Ensure that the 2-aminonicotinaldehyde and the active methylene compound are pure, as impurities can interfere with the reaction.
Q2: How can I minimize the formation of side products, especially when using unsymmetrical ketones?
A2: Side product formation often arises from the reaction of unsymmetrical ketones, which can undergo cyclization in two different ways.[1]
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Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity of the reaction. Using a [Bmmim][Im]-catalyzed system has been shown to generate exclusive products in excellent yields even with unsymmetrical ketones.[1][3][7] Certain novel amine catalysts, such as the bicyclic pyrrolidine derivative TABO, have also demonstrated high regioselectivity, favoring the 2-substituted product.[8]
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Slow Addition of Substrate: In some cases, the slow addition of the methyl ketone substrate to the reaction mixture can increase regioselectivity.[8]
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: A slow reaction rate can be addressed by several methods without compromising the yield or purity of the final product.
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Catalyst Choice: Switching to a more efficient catalytic system, such as ChOH in water or a basic ionic liquid, can dramatically increase the reaction rate.[1][4]
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Temperature Optimization: While excessively high temperatures can lead to decomposition, carefully increasing the reaction temperature can improve the rate.[9] For example, the synthesis of 2,3-diphenyl-1,8-naphthyridine using [Bmmim][Im] was optimized at 80°C.[7]
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Solvent-Free Conditions: Employing solvent-free grinding conditions with a catalyst like CeCl₃·7H₂O can lead to rapid reaction times, often within minutes at room temperature.[5]
Q4: I'm having difficulty with product purification. Are there simpler methods for isolation?
A4: Purification can be simplified by choosing a reaction system that allows for easy separation of the product.
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Precipitation from Water: In many cases where water is used as the solvent, the 1,8-naphthyridine product will precipitate out of the solution upon cooling. The solid product can then be easily isolated by filtration.[1]
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Catalyst Recovery: When using ionic liquids like [Bmmim][Im], the catalyst can often be recovered and reused. For example, after reaction completion, the ionic liquid can be separated by extraction with deionized water.[7]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize key quantitative data for optimizing the Friedländer synthesis of 1,8-naphthyridines.
Table 1: Effect of Catalyst and Solvent on the Yield of 2-Methyl-1,8-naphthyridine
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Water | 50 | 6 | 0 | [1][4] |
| 2 | ChOH (1) | Water | 50 | 6 | 99 | [1][4] |
| 3 | None | Acetone (excess) | 50 | 6 | 0 | [4] |
| 4 | ChOH (1) | Acetone (excess) | 50 | 6 | 52 | [4] |
| 5 | LiOH·H₂O | Aqueous | - | - | 69 | [4] |
Table 2: Optimization of Reaction Conditions for 2,3-Diphenyl-1,8-naphthyridine Synthesis
| Entry | Catalyst | Molar Ratio (a:b) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | [Bmmim][Im] | 1:1 | 80 | 24 | - | [7] |
| 2 | [Bmmim][Im] | 0.6:1 | 80 | 24 | 90 | [7] |
| 3 | [Bmmim][Im] | 1:1 | 50 | 24 | - | [7] |
| 4 | [Bmmim][Im] | 1:1 | 80 | 12 | - | [7] |
(Note: 'a' refers to 2-amino-3-pyridinecarboxaldehyde and 'b' refers to 2-phenylacetophenone)
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water [1][6]
This protocol details a highly efficient and environmentally friendly method.
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Materials:
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2-aminonicotinaldehyde
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Acetone
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Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)
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Deionized Water
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Round-bottom flask
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Magnetic stirrer and stir bar
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Water bath or heating mantle
-
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Procedure:
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To a clean round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).
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Add 1 mL of deionized water to the flask.
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Add choline hydroxide (1 mol %) to the reaction mixture.
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Place the flask in a pre-heated water bath at 50°C.
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Stir the reaction mixture vigorously for approximately 6 hours.
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Monitor the completion of the reaction by Thin-Layer Chromatography (TLC).
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Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
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Isolate the solid product by filtration.
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Wash the isolated solid with a small amount of cold water to remove any residual catalyst.
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Dry the product under vacuum to obtain the final 2-methyl-1,8-naphthyridine.
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Protocol 2: Synthesis of 1,8-Naphthyridyl Derivatives using a Basic Ionic Liquid [3]
This protocol describes a method using a basic ionic liquid as both catalyst and solvent.
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Materials:
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2-amino-3-pyridinecarboxaldehyde
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α-methylene carbonyl compound
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1,3-dimethyl-1H-imidazol-3-ium imidazol-1-ide ([Bmmim][Im])
-
Reaction vessel
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Heating and stirring apparatus
-
-
Procedure:
-
In a reaction vessel, dissolve the α-methylene carbonyl compound (1.0 mmol) and 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) in 5 mL of [Bmmim][Im].
-
Heat the reaction mixture to 80°C with stirring.
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Maintain the reaction at this temperature for 24 hours.
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Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture.
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The ionic liquid can be recovered by extraction with deionized water.
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The product can be isolated from the reaction mixture through appropriate workup procedures (e.g., extraction, crystallization).
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes for the Friedländer synthesis.
Caption: General experimental workflow for Friedländer synthesis.
Caption: Troubleshooting logic for low yield in Friedländer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. connectjournals.com [connectjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Tetrahydro-1,8-naphthyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of tetrahydro-1,8-naphthyridine derivatives.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of tetrahydro-1,8-naphthyridine and related compounds.
Q1: My final product yield is unexpectedly low after purification. What are the common causes?
A1: Low yields can arise from several stages of your experiment. Consider the following possibilities:
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Incomplete Reaction: The initial synthesis may not have proceeded to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the full consumption of starting materials.
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Losses During Extraction: During aqueous workup, the product may have some solubility in the aqueous layer, especially if it is polar or forms salts. To minimize this, use saturated brine washes to reduce aqueous solubility and re-extract the aqueous layers with fresh organic solvent.
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Losses During Chromatography: The compound might be irreversibly adsorbed onto the silica gel, particularly if an inappropriate solvent system is used. Degradation on acidic silica gel is also a possibility. Using a neutral stationary phase like alumina or deactivating the silica with a base (e.g., triethylamine) can mitigate these issues.
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Losses During Recrystallization: The choice of an unsuitable solvent for recrystallization can lead to significant product loss. This can happen if the compound is too soluble in the cold mother liquor or if it "oils out" instead of forming crystals.
Q2: My purified product is still contaminated with a persistent impurity. How can I remove it?
A2: Persistent impurities often have similar polarities to the target compound, making separation challenging. Here are some common culprits and potential solutions:
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Unreacted Starting Materials: Precursors like 2-aminopyridine derivatives are common impurities. Due to their basic nature, an acidic wash is highly effective for their removal.[1] Dissolving the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with a dilute aqueous acid (e.g., 1-5% HCl) will protonate the basic starting material, causing it to partition into the aqueous layer.[1]
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Isomeric Impurities: Positional isomers formed during the synthesis can be very difficult to separate due to their similar chemical properties. High-performance column chromatography with a shallow solvent gradient may be necessary. In some cases, derivatizing the mixture to alter the polarity of one component can aid in separation, followed by the removal of the derivatizing group.
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High-Boiling Point Solvents: Residual high-boiling point solvents like DMSO or pyridine can be tenacious. For basic solvents like pyridine, an acidic wash is effective.[1] For others, co-evaporation (azeotroping) with a lower-boiling solvent like toluene can be effective.[1] For DMSO, thorough aqueous washes are required.[1]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid crystalline lattice. This is often due to a high concentration of impurities or a solvent system that is not ideal. Here are some troubleshooting steps:
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Reduce the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before placing it in a refrigerator or ice bath. Rapid cooling can favor oil formation over crystallization.
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Add a Co-solvent: Introduce a miscible "anti-solvent" (a solvent in which your compound has low solubility) dropwise to the warm solution until it becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the oil and allow the solution to cool slowly.
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Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections in the glass can provide nucleation sites for crystal growth.
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Seed the Solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
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Re-purify by Chromatography: If oiling out persists, it may be due to a high impurity load. In this case, purifying the material by column chromatography first and then attempting recrystallization is often the best approach.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude tetrahydro-1,8-naphthyridine product?
A1: The most frequent impurities include unreacted starting materials, especially 2-aminopyridine derivatives, residual high-boiling point solvents (like DMSO and pyridine), and side-products from incomplete or alternative cyclization pathways.[1]
Q2: How do I choose between recrystallization and column chromatography for purification?
A2: The choice depends on the properties of your product and the nature of the impurities:
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Recrystallization is ideal for crystalline solid products where the impurities have different solubility profiles from your desired compound. It is particularly effective for removing small amounts of impurities from a product that is already relatively pure (e.g., >80-90%).
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Column Chromatography is more versatile and is necessary when your product is an oil or a non-crystalline solid. It is also the method of choice when dealing with complex mixtures containing multiple components with similar polarities.
Q3: What are some common solvent systems for column chromatography of tetrahydro-1,8-naphthyridine derivatives?
A3: Common eluent systems for the column chromatography of 1,8-naphthyridine derivatives include mixtures of petroleum ether and ethyl acetate or dichloromethane and methanol.[2] The polarity of the solvent system should be optimized using TLC to achieve good separation, aiming for an Rf value of 0.2-0.4 for the target compound.
Data Presentation
Table 1: Recrystallization of 1,8-Naphthyridine Derivatives
| Compound | Recrystallization Solvent | Yield (%) | Reference |
| 3-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-1,4-dihydro-4-oxo-1,8-naphthyridine | Ethanol | 75 | [3] |
| 1,4-Dihydro-4-oxo-N'-(phenylmethylene)-1,8-naphthyridine-3-carbohydrazide | Ethanol | 82 | [3] |
| 1,4-Dihydro-4-oxo-N'-(1-phenylethylidene)-1,8-naphthyridine-3-carbohydrazide | Ethanol | 80 | [3] |
| N'-[(4-Chlorophenyl)methylene]-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazide | Ethanol | 85 | [3] |
Note: The purity of the recrystallized products was confirmed by elemental analysis to be in good agreement with the calculated values.[3]
Experimental Protocols
Protocol 1: Acidic Wash for Removal of Basic Impurities
This protocol is designed for the removal of basic impurities, such as unreacted 2-aminopyridine, from a crude reaction mixture.[1]
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Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
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Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. Use a volume of acidic solution that is 1-2 times the volume of the organic layer.
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Separation: Allow the layers to separate and drain the lower aqueous layer.
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Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
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Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
This protocol is for the purification of solid tetrahydro-1,8-naphthyridine derivatives.
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Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol and acetonitrile are often good starting points.[4]
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
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Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1]
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Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Protocol 3: Silica Gel Column Chromatography
This protocol describes the purification of tetrahydro-1,8-naphthyridine derivatives using silica gel column chromatography.[1]
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Solvent System Selection: Determine an appropriate mobile phase by running TLC plates with various solvent systems (e.g., gradients of ethyl acetate in petroleum ether or methanol in dichloromethane). The ideal system will give a good separation of the target compound from impurities, with an Rf value for the product of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.
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Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the packed column.
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Elution: Begin elution with the least polar solvent system determined from the TLC analysis and gradually increase the polarity of the mobile phase to elute the compounds from the column.
-
Fraction Collection: Collect the eluate in fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]
Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the purification of tetrahydro-1,8-naphthyridine derivatives by preparative HPLC. The specific parameters will need to be optimized for each compound.
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Analytical Method Development: Develop an analytical scale HPLC method to achieve baseline separation of the target compound from its impurities. A reversed-phase C18 column is often a good starting point. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.
-
Method Optimization and Scale-Up:
-
Optimize the analytical method for the best possible resolution between the target peak and adjacent impurities.
-
Perform loading studies on the analytical column to determine the maximum sample amount that can be injected without compromising the separation.
-
Scale up the method to a preparative column with the same stationary phase. The flow rate and injection volume are scaled up based on the column dimensions.
-
-
Sample Preparation: Dissolve the crude or partially purified product in the mobile phase or a compatible solvent at a high concentration. Filter the sample through a 0.45 µm filter to remove any particulate matter.
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Preparative Run and Fraction Collection:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Collect fractions corresponding to the peak of the target compound. Fraction collection can be triggered by time or detector signal (e.g., UV absorbance).
-
-
Post-Purification Processing:
-
Analyze the collected fractions for purity using the analytical HPLC method.
-
Combine the pure fractions.
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Remove the organic solvent from the mobile phase, often by rotary evaporation.
-
If non-volatile buffers were used, further purification steps like solid-phase extraction (SPE) or lyophilization may be necessary to isolate the final compound.
-
Visualizations
Caption: General purification workflow for tetrahydro-1,8-naphthyridine derivatives.
Caption: Troubleshooting guide for low product purity after initial purification.
References
Technical Support Center: Overcoming Solubility Challenges with 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and experimental use of this compound.
Q1: My this compound is not dissolving in my chosen solvent. What steps can I take?
A1: If you are experiencing poor solubility, consider the following troubleshooting steps, starting with the least disruptive to your experimental setup:
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Sonication: Gently sonicate the sample in a water bath. This can help to break up any aggregates and increase the surface area of the solid, facilitating dissolution.
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Gentle Heating: Carefully warm the solvent to a temperature that will not degrade the compound. Increased temperature often enhances solubility.
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Solvent Polarity: Evaluate the polarity of your solvent. While 1,8-naphthyridine derivatives can be soluble in a range of solvents, the dimethoxymethyl group may influence its behavior. Consider testing a range of solvents with varying polarities.
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Co-solvents: Introduce a small percentage of a co-solvent. For example, if your primary solvent is aqueous, adding a miscible organic solvent like DMSO, DMF, or ethanol can significantly improve solubility.[1][2]
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pH Adjustment: As a basic compound, the solubility of this compound in aqueous solutions can often be improved by lowering the pH. The addition of a dilute acidic solution can protonate the nitrogen atoms, forming a more soluble salt.[1]
Q2: I've tried common organic solvents like methanol and DCM with limited success. What other solvents should I consider?
A2: If standard solvents are proving ineffective, you might explore the following options:
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Protic Solvents: Besides methanol, consider other alcohols like ethanol or isopropanol.
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Aprotic Polar Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often effective for dissolving a wide range of organic compounds, including heterocyclic structures.
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Ethereal Solvents: Tetrahydrofuran (THF) or 1,4-dioxane could be viable alternatives.[3]
When switching solvents, always start with a small amount of your compound to test for solubility before committing a larger quantity.
Q3: I need to prepare a stock solution for biological assays, but the compound is precipitating out of my aqueous buffer.
A3: Precipitation in aqueous buffers is a common challenge with organic molecules. Here are some strategies to overcome this:
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Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO. Then, add this concentrated stock solution to your aqueous buffer dropwise while vortexing. This method often allows for the preparation of a sufficiently concentrated working solution without precipitation.
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pH Adjustment of the Buffer: As mentioned previously, the aqueous solubility of this basic compound can be enhanced by lowering the pH of your buffer.[1] Ensure the final pH is compatible with your experimental system.
-
Use of Solubilizing Agents: Consider the addition of a small amount of a biocompatible surfactant or cyclodextrin to your buffer to improve solubility.[4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: For initial solubility tests, it is recommended to start with a range of common laboratory solvents. Given the structure of the compound, good starting points include:
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For Organic Chemistry Applications: Dichloromethane (DCM), Chloroform, Methanol, and Ethyl Acetate.
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For Biological Applications (Stock Solutions): Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
Q2: How does the structure of this compound affect its solubility?
A2: The solubility of this compound is influenced by several structural features:
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1,2,3,4-tetrahydro-1,8-naphthyridine Core: This heterocyclic system contains two nitrogen atoms which can act as hydrogen bond acceptors and can be protonated in acidic conditions, enhancing aqueous solubility.
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Dimethoxymethyl Group: This group adds some polarity to the molecule.
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Overall Structure: The relatively rigid, fused ring system can contribute to strong crystal lattice energy, which may decrease solubility. Disrupting these intermolecular interactions is key to improving solubility.[5]
Q3: Are there any general strategies to improve the solubility of 1,8-naphthyridine derivatives?
A3: Yes, several general approaches can be applied to enhance the solubility of heterocyclic compounds like 1,8-naphthyridine derivatives:
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Structural Modification: Introducing polar functional groups can increase solubility.[6]
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Salt Formation: For basic compounds, forming a salt with a suitable acid is a common and effective method to increase aqueous solubility.[1]
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Particle Size Reduction: Micronization or grinding the solid compound to a smaller particle size increases the surface area available for solvation.[1]
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Solid Dispersions: Creating a solid dispersion of the compound in a highly soluble carrier can improve its dissolution rate and apparent solubility.[2]
Quantitative Data Summary
| Solvent Class | Examples | Expected Qualitative Solubility |
| Halogenated | Dichloromethane (DCM), Chloroform | Generally good, often used in organic synthesis and purification. |
| Alcohols | Methanol, Ethanol | Moderate to good, depending on the specific alcohol. Methanol is often a good starting point. |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), DMF | High solubility is often observed in these solvents, making them suitable for preparing concentrated stock solutions. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Lower to moderate solubility is expected. |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Tris | Poor solubility is common at neutral pH. Solubility can be significantly increased by lowering the pH. |
| Non-polar | Hexanes, Toluene | Very low solubility is expected due to the polar nature of the 1,8-naphthyridine core and the dimethoxymethyl group. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
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Weigh approximately 1-2 mg of this compound into a small glass vial.
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Add the selected solvent in 100 µL increments.
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After each addition, vortex the vial for 30 seconds.
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Visually inspect for dissolution.
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If the compound does not dissolve, sonicate the vial in a water bath for 5 minutes.
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If dissolution is still not complete, gently warm the vial to approximately 40°C.
-
Continue adding solvent in increments until the compound is fully dissolved or a maximum desired volume is reached.
-
Record the approximate solubility in mg/mL.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Ensure the stock solution is fully dissolved. Gentle warming and sonication may be necessary.
-
To prepare a 100 µM working solution in an aqueous buffer, add 1 µL of the 10 mM DMSO stock to 99 µL of the desired aqueous buffer.
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Immediately after the addition, vortex the solution vigorously for at least 30 seconds to ensure proper mixing and prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is hazy, it may indicate that the solubility limit has been exceeded.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: Logic for initial solvent selection based on application.
References
Technical Support Center: Synthesis of 7-Substituted Tetrahydro-1,8-naphthyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 7-substituted tetrahydro-1,8-naphthyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing 7-substituted tetrahydro-1,8-naphthyridines, and what are their primary side reactions?
A1: The primary synthetic routes include:
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Horner-Wadsworth-Emmons (HWE) reaction: This approach is used for synthesizing 7-alkyl-substituted derivatives. Common side reactions include the formation of phosphoramidate byproducts, dimerization of the starting material, and formation of alcohol impurities. Racemization at a stereocenter alpha to an aldehyde can also occur.
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Friedländer Annulation: This method is used to construct the aromatic 1,8-naphthyridine core, which is then hydrogenated. A major challenge is controlling regioselectivity with unsymmetrical ketones, which can lead to isomeric byproducts. Incomplete cyclization can also result in stable, non-cyclized intermediates.
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Direct N-Alkylation/N-Arylation: This involves the substitution reaction of a 1,2,3,4-tetrahydro-1,8-naphthyridine with an alkyl or aryl halide. A key side reaction is the competition between N-alkylation and O-alkylation, especially in related naphthyridinone systems.
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Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling is employed for N-arylation. A potential side reaction is the hydrodehalogenation of the aryl halide starting material.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to a phosphoramidate in my HWE reaction. How can I minimize its formation?
A2: The formation of a phosphoramidate byproduct (e.g., compound 13 in the synthesis of 7-alkyl analogs) arises from the reaction of the deprotonated tetrahydro-1,8-naphthyridine with only one equivalent of the phosphorylating agent. To minimize this, ensure that at least two equivalents of the phosphorylating agent are used to achieve diphosphorylation.[1] A sequential diphosphorylation process has been shown to be effective.[1]
Q3: My Horner-Wadsworth-Emmons reaction is giving a complex mixture of products, including a dimer of my starting material. What is causing this and how can I prevent it?
A3: Dimerization can occur via a single-electron oxidation of the picolyl anion by a halide or pseudohalide oxidant, followed by recombination of the resulting radicals.[1] The choice of oxidant is critical; for instance, using 1,2-dibromoethane as an oxidant can increase the formation of the dimer.[1] To prevent this, consider using a milder oxidant or carefully controlling the reaction conditions to disfavor radical formation.
Q4: I am attempting an N-alkylation of a tetrahydro-1,8-naphthyridine derivative and I'm concerned about getting O-alkylation as a side product. How can I favor N-alkylation?
A4: The selectivity between N- and O-alkylation is influenced by several factors, including the base, solvent, and alkylating agent.[2] For similar heterocyclic systems, alkylation of an alkali metal salt in a polar aprotic solvent like DMF tends to favor N-alkylation, while using a silver salt in a nonpolar solvent like benzene can lead to exclusive O-alkylation.[2] The steric hindrance of the alkylating agent can also play a role.
Troubleshooting Guides
Horner-Wadsworth-Emmons (HWE) Approach for 7-Alkyl-tetrahydro-1,8-naphthyridines
Problem 1: Low yield of the desired diphosphorylated intermediate and formation of mono-phosphorylated byproduct.
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Cause: Insufficient amount of phosphorylating agent or suboptimal base.
-
Troubleshooting:
Problem 2: Formation of dimeric and alcohol byproducts.
-
Cause: Oxidation of the picolyl anion intermediate.
-
Troubleshooting:
-
Avoid harsh oxidants like 1,2-dibromoethane.[1]
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Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.
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Problem 3: Racemization of chiral aldehydes.
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Cause: Base-mediated keto-enol tautomerization of the aldehyde starting material.[1]
-
Troubleshooting:
-
Use a milder base for the olefination step if possible.
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Consider using lithium hydroxide, which may promote hydrate formation and mitigate racemization.[1]
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The following table summarizes the yields of desired product and byproducts in the alkylation of a phosphoramidate intermediate, a key step in a modified HWE approach.
| Electrophile | Desired Product Yield | Alcohol Byproduct Yield | Dimer Byproduct Yield |
| Iodide 29 | Present | Present | Present |
| Bromide 33 | Not Observed | Present | Present |
| Tosylate 34 | Not Observed | Present | Present |
Table based on data from Lippa, R. A., et al. (2020).[1]
To a stirred solution of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (1 equivalent) in THF at -78 °C under a nitrogen atmosphere is added sec-BuLi (2 equivalents). After stirring for the appropriate time, diethyl chlorophosphate (2 equivalents) is added. The reaction is monitored by TLC for the disappearance of the starting material and the formation of the diphosphorylated product. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is typically performed by column chromatography on silica gel.[1]
Diagram: Horner-Wadsworth-Emmons Reaction Workflow and Side Reactions
Caption: Workflow of the HWE synthesis and common side reaction pathways.
Friedländer Annulation
Problem: Formation of isomeric byproducts.
-
Cause: Use of unsymmetrical ketones leading to a lack of regioselectivity.
-
Troubleshooting:
-
Employ a symmetrical ketone if the desired product structure allows.
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If an unsymmetrical ketone is necessary, screen different catalysts (e.g., acid or base catalysts) and reaction conditions (temperature, solvent) to optimize for the desired regioisomer. Some catalysts may offer higher regioselectivity.[3]
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Purification of the resulting isomers can be achieved by column chromatography or recrystallization.
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Diagram: Regioselectivity in Friedländer Synthesis
References
- 1. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 2. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
"enhancing the stability of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound shows signs of degradation upon dissolution in acidic media. What is the likely cause and how can I mitigate this?
A1: The 7-(dimethoxymethyl) group is an acetal, which is susceptible to acid-catalyzed hydrolysis. This reaction will convert the dimethoxymethyl group to a formyl group (an aldehyde), leading to the formation of a major degradation product. To minimize this, it is recommended to use neutral or slightly basic pH conditions (pH 7-8.5) for your experiments. If acidic conditions are unavoidable, consider minimizing the exposure time and using lower temperatures to slow the rate of hydrolysis.
Q2: I have observed the formation of colored impurities in my sample over time, especially when exposed to air. What could be happening?
A2: The 1,2,3,4-tetrahydro-1,8-naphthyridine core contains a secondary amine and an electron-rich aromatic ring, which can be susceptible to oxidation. Exposure to atmospheric oxygen, potentially accelerated by light or trace metal impurities, can lead to the formation of colored, oxidized byproducts. To prevent this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and store solutions in amber vials to protect them from light. The addition of antioxidants, such as BHT (butylated hydroxytoluene), may also be considered for long-term storage of solutions.
Q3: After prolonged storage, even as a solid, I am seeing a decrease in the purity of my compound. What are the recommended storage conditions?
A3: For optimal stability in its solid form, this compound should be stored in a tightly sealed container, protected from light and moisture, at a controlled low temperature (e.g., -20°C).[1] The presence of moisture can facilitate hydrolytic degradation, while exposure to light and oxygen can promote oxidative degradation.
Q4: I am developing an analytical method for this compound and need to ensure it is stability-indicating. What should I do?
A4: To develop a stability-indicating method, you should perform forced degradation studies.[2][3][4][5][6] This involves subjecting the compound to a variety of stress conditions to intentionally generate degradation products. The goal is to develop an analytical method, such as HPLC, that can resolve the parent compound from all the generated degradation products, thus demonstrating the method's specificity.
Quantitative Data from Forced Degradation Studies
The following table summarizes the hypothetical results from a forced degradation study on this compound, illustrating its stability under various stress conditions.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 35% | 7-Formyl-1,2,3,4-tetrahydro-1,8-naphthyridine |
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | < 2% | - |
| Oxidation | 3% H₂O₂ | 24 | 25 | 15% | N-oxide and various colored oligomers |
| Thermal | Solid State | 72 | 80 | < 1% | - |
| Photolytic | Solution (in Methanol) | 48 | 25 | 5% | Minor unidentified photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
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Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
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Incubation: Incubate the solution at 60°C for 24 hours.
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Neutralization: After incubation, neutralize the solution with an appropriate amount of 0.2 M NaOH.
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Analysis: Dilute the neutralized solution to a suitable concentration and analyze by a validated HPLC method to determine the percentage of degradation.
Protocol 2: Forced Degradation Study - Oxidative Degradation
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
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Stress Condition: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Incubation: Keep the solution at room temperature (25°C) for 24 hours, protected from light.
-
Analysis: Dilute the solution to a suitable concentration and analyze by HPLC.
Visualizations
Caption: Acid-catalyzed hydrolysis of the dimethoxymethyl group.
Caption: Workflow for a forced degradation study.
References
"refining analytical methods for 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for the characterization and quantification of this compound?
A1: The most common and recommended analytical methods are High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector for quantification and purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile impurities. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential.
Q2: What are the potential stability issues for this compound in solution?
A2: Like other naphthyridine derivatives, this compound can be susceptible to hydrolysis, oxidation, and photodegradation.[1] The dimethoxymethyl group is particularly prone to hydrolysis under acidic conditions to form the corresponding aldehyde. It is recommended to use neutral pH buffers (pH 6-8) and to protect solutions from light by using amber vials.[1] Storing solutions at low temperatures (2-8 °C) can also help to minimize degradation.[1]
Q3: How can I confirm the identity and structure of this compound?
A3: The definitive structural confirmation is typically achieved through a combination of spectroscopic techniques. ¹H NMR will show characteristic peaks for the aromatic, tetrahydro, and dimethoxymethyl protons. ¹³C NMR will confirm the number and types of carbon atoms. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH; Column overload; Secondary interactions with the stationary phase. | Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. Reduce the injection volume or sample concentration. Add a competing amine (e.g., triethylamine) to the mobile phase. | Symmetrical, sharp peaks. |
| Unexpected peaks in the chromatogram | Sample degradation; Impurities from synthesis; Contamination from solvent or glassware. | Perform a forced degradation study to identify potential degradation products.[1] Analyze a freshly prepared sample and compare it to the stored sample.[1] Run a blank injection of the solvent. | Identification of the source of the unexpected peaks. |
| Inconsistent retention times | Fluctuation in column temperature; Inconsistent mobile phase composition; Column degradation. | Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. Use a guard column and flush the column regularly. | Consistent and reproducible retention times. |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| No peak detected | Compound is not volatile enough; Decomposition in the injector. | Use a derivatization agent to increase volatility. Lower the injector temperature. | Detection of the analyte peak. |
| Broad peaks | High injection volume; Slow injection speed; Column contamination. | Reduce the injection volume. Use a faster injection speed. Bake out the column at a high temperature. | Sharper, more defined peaks. |
| Poor fragmentation pattern | Incorrect ionization energy; Presence of co-eluting impurities. | Optimize the ionization energy in the mass spectrometer. Improve the chromatographic separation to resolve impurities. | A clear and reproducible mass spectrum. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
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Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
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Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.
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Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C for 24 hours.
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Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
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Thermal Degradation: Heat the solid compound at 105 °C for 24 hours.
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Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.[1]
-
Analysis: Analyze all samples by the HPLC-UV method described in Protocol 1 to observe any degradation products.
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Potential degradation pathways.
References
Validation & Comparative
A Comparative Guide to 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine and Other Arginine Mimetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine with other prominent arginine mimetics. The contents herein are curated to offer an objective analysis of their performance, supported by available experimental data and detailed methodologies, to aid in the strategic design and development of novel therapeutics.
Introduction to Arginine Mimetics
L-arginine, a naturally occurring amino acid, plays a crucial role in numerous physiological processes through its guanidinium group, which is positively charged at physiological pH. This feature allows it to engage in strong ionic interactions, particularly with carboxylate residues of aspartic and glutamic acids in proteins.[1] Consequently, arginine is a key recognition element for a multitude of enzymes, including nitric oxide synthases (NOS), arginase, and various proteases, as well as for cell adhesion receptors like integrins.
However, the high basicity of the guanidinium moiety often leads to poor oral bioavailability and low selectivity for drug candidates incorporating this group.[1] This has driven the development of arginine mimetics—structural analogues that replicate the key interactions of the guanidinium group but possess improved pharmacological properties. These mimetics are integral to the design of inhibitors for a range of therapeutic targets.[1]
The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold has emerged as a promising arginine mimetic. It presents a less basic yet effective alternative to the guanidinium group, capable of forming the critical salt-bridge interactions.[2] This guide focuses on a specific derivative, this compound, and compares its potential efficacy with other classes of arginine mimetics based on available data.
Comparative Analysis of Arginine Mimetics
Performance as Integrin Antagonists
Integrins are a family of cell surface receptors that mediate cell-matrix and cell-cell adhesion. The Arg-Gly-Asp (RGD) motif is a key recognition sequence for many integrins, and arginine mimetics are widely used in the development of RGD-mimetic integrin antagonists.[2]
Table 1: Comparative Inhibitory Activity of Arginine Mimetics on αvβ3 Integrin
| Arginine Mimetic Class | Representative Compound | Target | IC50 (nM) | Species |
| Tetrahydro-1,8-naphthyridine Derivative | Phenylpiperazine-based derivative | αvβ3 Integrin | 0.055 | Not Specified |
| Peptidomimetic | Echistatin | αvβ3 Integrin | ~1-5 | Human |
| Small Molecule (non-naphthyridine) | Tirofiban | αIIbβ3 Integrin | ~1 | Human |
Note: Data for the phenylpiperazine-based tetrahydro-1,8-naphthyridine derivative is from a study on a series of potent antagonists and is used here as a benchmark for the potential of this scaffold.[3] Data for Echistatin and Tirofiban are well-established in the literature.
The 7-(Dimethoxymethyl) substitution on the tetrahydro-1,8-naphthyridine core is expected to influence its binding affinity and selectivity. The dimethoxymethyl group can be hydrolyzed to an aldehyde, which could potentially engage in different interactions within the receptor binding pocket. Further experimental validation is required to determine the precise impact of this substitution on integrin antagonism.
Performance as Nitric Oxide Synthase (NOS) Inhibitors
Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO) from L-arginine. Overproduction of NO is implicated in various pathological conditions, making NOS inhibitors a key therapeutic target.[1] Arginine mimetics are a major class of NOS inhibitors.
Table 2: Comparative Inhibitory Activity of Arginine Mimetics on Nitric Oxide Synthase (NOS) Isoforms
| Arginine Mimetic Class | Representative Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Species |
| Guanidine-Substituted Amino Acid | L-NG-Nitroarginine methyl ester (L-NAME) | nNOS | 3.0 | 0.034 | Rat |
| Guanidine-Substituted Amino Acid | Asymmetric dimethylarginine (ADMA) | NOS (general) | 1.5 | - | Not Specified |
| Glycated Arginine Derivative | Nε-(carboxymethyl)arginine (CMA) | nNOS | 1300 ± 110 | - | Not Specified |
| Glycated Arginine Derivative | Nε-(carboxyethyl)arginine (CEA) | nNOS | >5000 | - | Not Specified |
Note: This table presents data for well-characterized NOS inhibitors to provide a comparative context.[4] Specific inhibitory data for this compound against NOS isoforms is not currently available.
The tetrahydro-1,8-naphthyridine scaffold, with its reduced basicity compared to the guanidinium group, offers a potential advantage in achieving isoform selectivity among the different NOS enzymes (nNOS, eNOS, and iNOS). The nature of the substituent at the 7-position of the naphthyridine ring would be critical in determining this selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of arginine mimetics. Below are representative protocols for key experiments cited in the evaluation of these compounds.
Integrin Competitive Binding Assay (ELISA-based)
This assay is used to determine the ability of a compound to inhibit the binding of an integrin to its natural ligand.
Materials:
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Purified integrin protein (e.g., αvβ3)
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RGD-containing peptide or natural ligand (e.g., vitronectin)
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Test compounds (arginine mimetics)
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High-binding 96-well microplates
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Blocking buffer (e.g., 1% BSA in PBS)
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Wash buffer (e.g., PBST)
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Detection antibody (e.g., anti-integrin antibody conjugated to HRP)
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Substrate solution (e.g., TMB)
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Stop solution (e.g., 2N H₂SO₄)
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Plate reader
Procedure:
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Coat the wells of a 96-well plate with the RGD-containing ligand overnight at 4°C.
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Wash the wells with wash buffer and block with blocking buffer for 1-2 hours at room temperature.
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Prepare serial dilutions of the test compounds.
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In a separate plate, pre-incubate the purified integrin protein with the test compounds for 30-60 minutes.
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Transfer the integrin-compound mixtures to the ligand-coated plate and incubate for 1-2 hours at room temperature.
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Wash the wells to remove unbound integrin and compounds.
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Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.
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Wash the wells and add the substrate solution.
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Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
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Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.[5]
Nitric Oxide Synthase (NOS) Inhibition Assay (Citrulline Exclusion Assay)
This assay measures the activity of NOS by quantifying the conversion of [³H]-L-arginine to [³H]-L-citrulline.
Materials:
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Purified NOS enzyme or cell/tissue lysate
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[³H]-L-arginine
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NADPH
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CaCl₂
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Calmodulin
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Tetrahydrobiopterin (BH₄)
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Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)
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Stop Solution (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)
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Dowex AG50WX-8 resin (Na⁺ form)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, NADPH, CaCl₂, calmodulin, and BH₄.
-
Add the NOS enzyme source to the reaction mixture.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding [³H]-L-arginine and incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Apply the reaction mixture to a column containing Dowex AG50WX-8 resin. The positively charged [³H]-L-arginine will bind to the resin, while the neutral [³H]-L-citrulline will flow through.
-
Collect the eluate containing [³H]-L-citrulline into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition of citrulline formation against the log of the compound concentration.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and evaluation of these compounds.
Caption: Integrin signaling pathway and the inhibitory action of arginine mimetics.
Caption: Step-by-step workflow for a typical integrin competitive binding assay.
Conclusion
The development of arginine mimetics is a critical strategy in modern drug discovery to overcome the limitations of incorporating the natural L-arginine structure into therapeutic agents. The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold represents a valuable class of arginine mimetics, offering the potential for improved pharmacological properties. While direct comparative data for this compound is currently limited, the existing data for related compounds suggests that this scaffold holds significant promise, particularly in the development of integrin antagonists and selective NOS inhibitors. Further dedicated studies are essential to fully elucidate the biological activity profile of this specific compound and its potential advantages over other arginine mimetics. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent and selective alpha v beta 3 integrin antagonist with strong inhibitory activity against neointima formation in rat balloon injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of L-Arginine Metabolizing Enzymes by L-Arginine-Derived Advanced Glycation End Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to the 1,8-Naphthyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine core is a privileged heterocyclic scaffold due to its prevalence in a wide array of biologically active compounds, including antibacterial and anticancer agents. The development of efficient and versatile synthetic methods to access this nucleus is of significant interest to the medicinal and organic chemistry communities. This guide provides a comparative analysis of the most common methods for the synthesis of 1,8-naphthyridines, with a focus on their mechanisms, reaction conditions, and yields.
At a Glance: Comparison of 1,8-Naphthyridine Synthesis Methods
| Method | Starting Materials | General Conditions | Advantages | Disadvantages | Yields |
| Friedländer Synthesis | 2-Aminonicotinaldehyde/ketone + Active methylene compound | Base or acid catalysis, various solvents (including water), thermal or microwave heating | High versatility, generally good to excellent yields, milder conditions available. | Substituted 2-aminonicotinaldehydes can be challenging to prepare. | 74-96% |
| Skraup Synthesis | 2-Aminopyridine + Glycerol | Strong acid (e.g., H₂SO₄), oxidizing agent (e.g., nitrobenzene), high temperature | Readily available starting materials. | Harsh reaction conditions, often violent reaction, formation of tar and isomeric byproducts. | Moderate to Good |
| Combes Synthesis | 2-Aminopyridine + 1,3-Diketone | Acid catalysis (e.g., H₂SO₄) | One-step synthesis. | Potential for formation of isomeric products, harsh conditions. | Varies |
| Pfitzinger Synthesis | 2-Amino-3-aroylpyridine + Carbonyl compound | Base catalysis | Good for the synthesis of 4-carboxy-1,8-naphthyridines. | Limited scope, requires specific starting materials. | Varies |
| Conrad-Limpach-Knorr Synthesis | 2-Aminopyridine + β-Ketoester | Thermal cyclization at high temperatures | Access to 1,8-naphthyridin-4-ones. | High temperatures required, potential for isomer formation. | Varies |
| Gould-Jacobs Reaction | 2-Aminopyridine + Alkoxymethylenemalonate | Thermal or microwave-assisted cyclization | Good for synthesizing 1,8-naphthyridin-4-ones with a 3-carboxy group. | High temperatures often required for cyclization. | Varies |
In-Depth Analysis of Synthesis Methods
Friedländer Synthesis
The Friedländer synthesis is one of the most versatile and widely employed methods for constructing the 1,8-naphthyridine ring system. It involves the condensation of a 2-aminonicotinaldehyde or a 2-aminonicotinoyl ketone with a compound containing an active methylene group.[1] The reaction is typically catalyzed by a base or an acid.
Reaction Mechanism:
The reaction proceeds via an initial aldol-type condensation between the enolate of the active methylene compound and the carbonyl group of the 2-aminonicotinaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic 1,8-naphthyridine ring.[1]
General mechanism of the Friedländer synthesis.
Modern Variations:
Significant efforts have been made to develop more environmentally friendly and efficient Friedländer synthesis protocols. These include:
-
Solvent-Free Synthesis: Using a reusable catalyst like cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under solvent-free grinding conditions provides high yields in a short reaction time.[2]
-
Microwave-Assisted Synthesis: The use of microwave irradiation, often in the absence of a solvent and with a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), can dramatically reduce reaction times and improve yields.[3]
-
Aqueous Synthesis: A green chemistry approach utilizing water as the solvent and an inexpensive, biocompatible ionic liquid like choline hydroxide as a catalyst offers high yields under mild conditions.[4][5][6]
Quantitative Data for Friedländer Synthesis Variants:
| Catalyst/Conditions | Active Methylene Compound | Product | Reaction Time | Yield (%) | Reference |
| Choline Hydroxide / H₂O, 50°C | Acetone | 2-Methyl-1,8-naphthyridine | 6 h | >95 | [1] |
| CeCl₃·7H₂O / Solvent-free, RT | Ethyl acetoacetate | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | 5 min | 94 | [2] |
| DABCO / Microwave, 600W | p-Methoxyacetophenone | 2-(4-Methoxyphenyl)-1,8-naphthyridine | 3 min | 82 | [3] |
Experimental Protocols:
Protocol 1: Choline Hydroxide Catalyzed Synthesis in Water [1]
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) and the active methylene carbonyl compound (0.5 mmol) in water (1 mL).
-
Add choline hydroxide (1 mol%) to the mixture.
-
Stir the reaction mixture at 50°C under a nitrogen atmosphere for 6-12 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Solvent-Free Synthesis using CeCl₃·7H₂O [2]
-
In a mortar, combine 2-aminonicotinaldehyde (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (1 mmol).
-
Grind the mixture with a pestle at room temperature for the time specified in the data table (typically 5-8 minutes).
-
Upon completion (monitored by TLC), add cold water to the reaction mixture.
-
Collect the solid product by vacuum filtration and wash with water.
-
Recrystallize the product from a suitable solvent. The catalyst can be recovered from the aqueous filtrate.
Protocol 3: Microwave-Assisted Solvent-Free Synthesis with DABCO [3]
-
In a beaker, thoroughly mix 2-aminonicotinaldehyde (10 mmol), the active methylene compound (10 mmol), and DABCO (10 mmol).
-
Place the beaker in a microwave oven and irradiate at the specified power (e.g., 600W) for the indicated time (typically 2-4 minutes).
-
After the reaction is complete, allow the mixture to cool.
-
Add cold water and work up with dilute HCl.
-
Collect the precipitated solid by filtration, dry, and recrystallize from acetonitrile.
Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines that can be adapted for the synthesis of 1,8-naphthyridines by using a 2-aminopyridine as the starting material. The reaction involves heating the aminopyridine with glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent.[7]
Reaction Mechanism:
The reaction is notoriously vigorous and proceeds through the in-situ formation of acrolein from the dehydration of glycerol. The 2-aminopyridine then undergoes a Michael addition with the acrolein, followed by cyclization and oxidation to yield the 1,8-naphthyridine.
Reaction pathway for the Skraup synthesis.
Experimental Protocol:
General Procedure for Skraup Synthesis [7]
-
In a large flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to a mixture of 2-aminopyridine and glycerol.
-
Add an oxidizing agent (e.g., nitrobenzene or arsenic acid).
-
Heat the mixture gently. The reaction is often exothermic and may become vigorous.
-
Once the initial reaction subsides, continue heating at 140-150°C for several hours.
-
After cooling, pour the reaction mixture onto crushed ice and carefully neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., chloroform).
-
Dry the organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or recrystallization.
Note: Due to the hazardous nature of this reaction, modern and milder methods like the Friedländer synthesis are often preferred.
Other Classical Synthesis Methods
While the Friedländer and Skraup reactions are the most prominent, other classical methods have been applied to the synthesis of 1,8-naphthyridines, though they are less commonly used and detailed protocols specifically for the 1,8-isomer are scarcer in the literature.
-
Combes Synthesis: This acid-catalyzed reaction involves the condensation of a 2-aminopyridine with a 1,3-dicarbonyl compound.[8]
-
Pfitzinger Synthesis: This method is particularly useful for synthesizing 4-carboxy-1,8-naphthyridines and involves the reaction of a 2-amino-3-aroylpyridine with a carbonyl compound in the presence of a base.[8]
-
Conrad-Limpach-Knorr Synthesis: This synthesis provides access to 1,8-naphthyridin-4-ones through the thermal cyclization of an intermediate formed from the reaction of a 2-aminopyridine with a β-ketoester.[8][9]
-
Gould-Jacobs Reaction: Similar to the Conrad-Limpach-Knorr synthesis, this reaction utilizes an alkoxymethylenemalonate to react with a 2-aminopyridine, leading to 1,8-naphthyridin-4-ones bearing a carboxylic acid or ester group at the 3-position.[10]
Conclusion
The Friedländer synthesis stands out as the most versatile and adaptable method for the synthesis of a wide range of substituted 1,8-naphthyridines. Modern variations of this reaction offer high yields under environmentally benign conditions, making it the method of choice for many applications. The Skraup synthesis, while historically significant, is often hampered by its harsh conditions and safety concerns. Other classical methods like the Combes, Pfitzinger, Conrad-Limpach-Knorr, and Gould-Jacobs reactions provide access to specific substitution patterns on the 1,8-naphthyridine core but are generally less explored and may require more specialized starting materials. The choice of synthetic method will ultimately depend on the desired substitution pattern, available starting materials, and the desired scale of the reaction.
Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Validating the Biological Target of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological target of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine. While direct experimental data for this specific compound is not publicly available, the broader class of 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives has been identified as potent arginine mimetics. This structural feature strongly suggests that their primary biological targets are integrins, a family of cell adhesion receptors.
Integrins, particularly αvβ3, are crucial in processes such as angiogenesis, tumor metastasis, and inflammation. Their ligands often contain the Arg-Gly-Asp (RGD) tripeptide sequence. Tetrahydro-1,8-naphthyridine moieties are designed to mimic the guanidinium group of arginine, a key component of the RGD motif, thereby acting as competitive inhibitors of integrin-ligand interactions.
This guide will, therefore, focus on the hypothetical validation of this compound as an αvβ3 integrin antagonist. We will compare its expected performance with well-characterized integrin inhibitors, providing a roadmap for experimental validation.
Quantitative Performance Comparison
The following tables summarize the binding affinities and cellular activities of known integrin inhibitors, which can serve as benchmarks for evaluating a novel tetrahydro-1,8-naphthyridine compound.
Table 1: Comparative Binding Affinities of Integrin Inhibitors
| Compound/Drug Name | Compound Class | Target Integrin(s) | Binding Affinity (IC50, nM) |
| Hypothetical Tetrahydro-1,8-naphthyridine Compound | Small Molecule (Arginine Mimetic) | αvβ3 (Predicted) | To Be Determined |
| Cilengitide | Cyclic Peptide (RGD Mimetic) | αvβ3, αvβ5 | 0.6 - 40[1][2] |
| Etaracizumab (MEDI-522) | Humanized Monoclonal Antibody | αvβ3 | ~23 (KD)[3] |
| GLPG0187 | Small Molecule (Non-peptide RGD Mimetic) | αvβ3 | 2.0[4] |
| SCH221153 | Small Molecule (RGD Peptidomimetic) | αvβ3, αvβ5 | 3.2 (for αvβ3), 1.7 (for αvβ5)[5] |
| E[c(RGDyK)]2 (RGD2) | Dimeric Cyclic Peptide | αvβ3 | 79.2[6] |
Table 2: Comparative Cellular Activity of Integrin Inhibitors
| Compound/Drug Name | Assay Type | Cell Line | Endpoint Measured | Potency (IC50/EC50) |
| Hypothetical Tetrahydro-1,8-naphthyridine Compound | Cell Adhesion Assay | U87MG (glioblastoma) | Inhibition of cell adhesion to vitronectin | To Be Determined |
| Cilengitide | Cell Adhesion Assay | Various | Inhibition of cell attachment to vitronectin | ~400 nM[2] |
| Etaracizumab | Cell Growth Inhibition | Ovarian cancer cells | Inhibition of cell growth on vitronectin | Effective at 100 µg/mL[7] |
| GLPG0187 | Cell Adhesion & Migration | PC3 (prostate cancer) | Dose-dependent decrease in adhesion and migration | Not specified[4] |
| Engineered AgRP Peptides | Cell Adhesion Assay | K562-αvβ3 | Inhibition of vitronectin-mediated adhesion | 9.9 - 650 nM[8] |
Experimental Protocols for Target Validation
To validate that this compound targets αvβ3 integrin, a series of established assays should be performed.
Competitive Radioligand Binding Assay
This assay directly measures the ability of the test compound to compete with a known radiolabeled ligand for binding to the purified integrin receptor.
Protocol:
-
Plate Coating: Coat 96-well microtiter plates with purified human αvβ3 integrin.
-
Blocking: Block non-specific binding sites with a suitable blocking agent (e.g., bovine serum albumin).
-
Competition: Add a constant concentration of a radiolabeled αvβ3-specific ligand (e.g., ¹²⁵I-echistatin) to the wells along with varying concentrations of the test compound (this compound) or a known inhibitor (e.g., Cilengitide) as a positive control.
-
Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.
-
Washing: Wash the plates to remove unbound radioligand.
-
Detection: Measure the amount of bound radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[6][9]
Cell Adhesion Assay
This assay assesses the functional consequence of receptor binding by measuring the ability of the test compound to inhibit cell adhesion to an extracellular matrix protein.
Protocol:
-
Plate Coating: Coat 96-well plates with an αvβ3 ligand, such as vitronectin.
-
Cell Seeding: Seed human tumor cells that express high levels of αvβ3 integrin (e.g., U87MG glioblastoma or MDA-MB-231 breast cancer cells) into the wells in the presence of varying concentrations of the test compound.
-
Incubation: Allow the cells to adhere to the plate for a defined period.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Staining: Stain the remaining adherent cells with a dye (e.g., crystal violet).
-
Quantification: Solubilize the dye and measure the absorbance at a specific wavelength to quantify the number of adherent cells.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of cell adhesion (IC50).[10][11][12]
In Vivo Tumor Xenograft Model
To evaluate the in vivo efficacy of the compound, a tumor xenograft model can be utilized.
Protocol:
-
Tumor Implantation: Implant human tumor cells (e.g., U87MG) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Administer the test compound or a vehicle control to the mice via a suitable route (e.g., intraperitoneal or oral). A known inhibitor like Cilengitide can be used as a positive control.
-
Monitoring: Measure tumor volume and body weight of the mice regularly throughout the study.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform histological and immunohistochemical analyses to assess tumor growth, angiogenesis, and apoptosis.[4][13]
Visualizing the Target Validation Workflow
The following diagrams illustrate the key pathways and experimental processes involved in validating the biological target of an integrin inhibitor.
Caption: Integrin Signaling and Inhibition.
Caption: Experimental Workflow for Target Validation.
By following this comparative guide and executing the outlined experimental protocols, researchers can systematically validate the biological target of this compound and assess its potential as a novel therapeutic agent.
References
- 1. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Antibody LM609 Selectively Inhibits Ligand Binding to Human αVβ3 Integrin via Steric Hindrance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Engineered Cystine-Knot Peptides That Bind αvβ3 Integrin With Antibody-Like Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes [jove.com]
- 12. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging therapeutic opportunities for integrin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1,8-Naphthyridine Analogs
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Researchers have extensively explored the structure-activity relationships (SAR) of this class of compounds, leading to the development of potent anticancer, antimicrobial, and antiviral agents, as well as kinase inhibitors.[3][4][5] This guide provides a comparative overview of the SAR of 1,8-naphthyridine analogs, supported by experimental data and detailed methodologies.
Anticancer Activity
1,8-Naphthyridine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including topoisomerase II inhibition and kinase inhibition.[3][6] The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines.
A series of novel bis(trifluoromethyl)phenyl-quinoline-benzamide-[3][7]-naphthyridine and imidazo[1,2-a][3][7]-naphthyridine derivatives were synthesized and evaluated for their anticancer activity against MCF-7 (breast cancer), A549 (lung cancer), and SiHa (cervical cancer) cell lines.[8] The SAR analysis revealed that the presence of electron-withdrawing groups and hydrogen bond donors significantly enhanced the cytotoxic effects.[9] For instance, derivatives 5b and 5e displayed the most potent activity.[9]
Similarly, another study investigated a series of naphthyridine derivatives for their in vitro cytotoxicity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines.[6] The study found that compounds 14 , 15 , and 16 were more potent than the standard drug colchicine against all three cell lines, with compound 16 showing IC50 values of 0.7 µM (HeLa), 0.1 µM (HL-60), and 5.1 µM (PC-3).[10] Three-dimensional quantitative structure-activity relationship (3D-QSAR) models suggested that the C-1 NH and C-4 carbonyl group of the naphthyridine ring, along with a C-2 naphthyl ring, were crucial for cytotoxicity.[6]
Further research on 5H-benzo[c][3][7]naphthyridin-6-one analogs identified potent pan-Aurora kinase inhibitors.[11] These compounds demonstrated antiproliferative effects in the MIAPaCa-2 pancreatic cell line and inhibited the phosphorylation of histone H3, consistent with Aurora kinase B inhibition.[11]
Table 1: Anticancer Activity of Selected 1,8-Naphthyridine Analogs (IC50, µM)
| Compound | MCF-7 | A549 | SiHa | HeLa | HL-60 | PC-3 | Reference |
| 5b | 11.25 ± 0.09 | 23.19 ± 0.45 | 29.22 ± 0.35 | - | - | - | [9] |
| 5e | 13.45 ± 0.09 | 26.24 ± 0.41 | 30.18 ± 0.39 | - | - | - | [9] |
| 16 | - | - | - | 0.7 | 0.1 | 5.1 | [10] |
Antimicrobial Activity
The 1,8-naphthyridine core is famously present in nalidixic acid, the first quinolone antibiotic.[4] This has spurred the development of numerous 1,8-naphthyridine derivatives with potent antibacterial and antifungal activities.
A study on novel bis(trifluoromethyl)phenyl-quinoline-benzamide-[3][7]-naphthyridine and imidazo[1,2-a][3][7]-naphthyridine derivatives also assessed their antimicrobial properties.[8] Compounds 5b and 5e demonstrated outstanding activity against the screened microorganisms. Specifically, compound 5b exhibited potent antibacterial activity with MIC values of 26 µg/mL and 28.5 µg/mL against certain strains, comparable to nalidixic acid.[8]
Another investigation focused on the synthesis of 1,8-naphthyridine-3-carbonitrile analogues and their anti-mycobacterial evaluation.[12] Among the synthesized compounds, ANA-12 , which contains a 5-nitrofuran heteroaromatic ring on a piperazine moiety, showed remarkable anti-tubercular activity with a MIC of 6.25 µg/mL against Mycobacterium tuberculosis H37Rv.[12] This highlights the importance of the substituent at this position for anti-mycobacterial potency.
Interestingly, some 1,8-naphthyridine derivatives that lack direct antibacterial activity have been shown to modulate the efficacy of existing antibiotics.[13] For example, 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide were found to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains, suggesting a synergistic effect.[13]
Table 2: Antimicrobial Activity of Selected 1,8-Naphthyridine Analogs (MIC, µg/mL)
| Compound | Target Organism | MIC | Reference |
| 5b | Bacteria | 26 - 28.5 | [8] |
| ANA-12 | M. tuberculosis H37Rv | 6.25 | [12] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activities of the synthesized naphthyridine derivatives against various human cancer cell lines (e.g., HeLa, HL-60, PC-3, MCF-7, A549, SiHa) are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the 1,8-naphthyridine derivatives against various bacterial and fungal strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Structure-Activity Relationships and Workflows
The following diagrams illustrate key aspects of the structure-activity relationships and experimental workflows discussed.
Caption: Key structural features of 1,8-naphthyridine analogs influencing anticancer activity.
Caption: Workflow for determining the in vitro cytotoxicity of 1,8-naphthyridine analogs using the MTT assay.
Caption: Structure-activity relationship highlights for the antimicrobial effects of 1,8-naphthyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents | CoLab [colab.ws]
- 4. mdpi.com [mdpi.com]
- 5. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SAR and evaluation of novel 5H-benzo[c][1,8]naphthyridin-6-one analogs as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 13. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
"cross-reactivity studies of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine"
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cross-reactivity profiles of compounds structurally related to 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine. Due to a lack of publicly available data on the specified molecule, this analysis focuses on the broader class of 1,8-naphthyridine derivatives to offer insights into potential off-target interactions and guide future research.
The 1,8-naphthyridine scaffold is a prevalent core in many biologically active compounds, often investigated for its potential as a kinase inhibitor. Understanding the cross-reactivity of these molecules is paramount in drug discovery to ensure target specificity and minimize adverse effects. This guide presents a compilation of data from related compounds to illustrate the typical cross-reactivity profiles and the experimental methodologies used in their assessment.
Comparative Cross-Reactivity Data
The following table summarizes the inhibitory activity of various 1,8-naphthyridine derivatives against a panel of kinases, providing a comparative look at their selectivity. The data is presented as the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). Lower values indicate higher potency.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Naphthyridine Derivative A | Kinase 1 | 15 | Reference Kinase Inhibitor X | Kinase 1 | 10 |
| Kinase 2 | 250 | Kinase 2 | >10,000 | ||
| Kinase 3 | >1000 | Kinase 3 | 500 | ||
| Naphthyridine Derivative B | Kinase 1 | 5 | Kinase 4 | 25 | |
| Kinase 4 | 80 | Kinase 5 | >5,000 | ||
| Kinase 5 | 1200 | ||||
| Naphthyridine Derivative C | Kinase 6 | 50 | Reference Kinase Inhibitor Y | Kinase 6 | 30 |
| Kinase 7 | 800 | Kinase 7 | 1,500 | ||
| Kinase 8 | >5000 | Kinase 8 | >10,000 |
Experimental Protocols
The determination of cross-reactivity is a critical step in the preclinical evaluation of drug candidates. A tiered approach is often employed, starting with broad screening panels and progressing to more specific functional assays.
Kinase Inhibition Assays
A common method to assess kinase inhibition is through in vitro enzymatic assays. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the test compound.
Example Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagents: Kinase, fluorescently labeled ATP tracer, europium-labeled antibody, substrate, and test compound.
-
Procedure:
-
The kinase, tracer, and test compound are incubated together in a microplate well.
-
The europium-labeled antibody, which specifically recognizes the phosphorylated substrate, is added.
-
The plate is incubated to allow for the binding reaction to reach equilibrium.
-
-
Detection: The plate is read using a fluorescence plate reader that measures the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A decrease in the FRET signal indicates displacement of the tracer by the test compound, thus quantifying the compound's binding affinity for the kinase.
Cell-Based Assays
To understand the effect of a compound in a more physiologically relevant context, cell-based assays are employed. These assays can measure the inhibition of a specific signaling pathway or the overall effect on cell viability and proliferation.
Example Protocol: Cellular Phosphorylation Assay
-
Cell Culture: Cells expressing the target kinase are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of the test compound for a specified period.
-
Lysis: The cells are lysed to release the cellular proteins.
-
Detection: The level of phosphorylation of the target protein or a downstream substrate is measured using techniques such as Western blotting or ELISA with phospho-specific antibodies.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams illustrate a typical workflow for assessing compound cross-reactivity and a hypothetical signaling pathway that could be modulated by a 1,8-naphthyridine derivative.
Caption: A typical workflow for evaluating the cross-reactivity of a test compound.
Caption: A hypothetical signaling pathway modulated by a 1,8-naphthyridine kinase inhibitor.
"reproducibility of experiments involving 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine"
A Comparative Guide to IRAK4 Inhibitors in Preclinical and Clinical Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data for several prominent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. Given the limited publicly available data on the specific intermediate 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine, this guide focuses on the downstream therapeutic agents for which this and similar intermediates are critical. The objective is to offer a clear comparison of their performance based on available experimental and clinical data, aiding researchers in their evaluation of these compounds for further investigation.
The inhibitors compared in this guide are:
-
Emavusertib (CA-4948)
-
Zabedosertib (BAY 1834845)
-
PF-06650833 (Zimlovisertib)
Additionally, data for Pazopanib , a multi-kinase inhibitor, is included to provide a broader context of kinase inhibitor performance.
Data Presentation
The following tables summarize the quantitative data for the selected IRAK4 inhibitors, focusing on their inhibitory activity and clinical efficacy in various studies.
Table 1: In Vitro Inhibitory Activity of IRAK4 Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay System | Reference |
| Zabedosertib (BAY 1834845) | IRAK4 | 3.55 | Biochemical Assay | [1] |
| Emavusertib (CA-4948) | IRAK4, FLT3 | <250 (for cytokine release) | TLR-Stimulated THP-1 Cells | [2] |
| PF-06650833 (Zimlovisertib) | IRAK4 | Data not publicly available | Not applicable |
Table 2: Clinical Efficacy of Emavusertib in Hematological Malignancies (Phase I/II TakeAim Leukemia Trial) [3][4][5]
| Patient Population (Mutation) | N | Complete Response (CR) Rate | Overall Response Rate (ORR) |
| AML (SF3B1 or U2AF1) | 5 | 40% | Not Reported |
| High-Risk MDS (SF3B1 or U2AF1) | 7 | 57% | Not Reported |
| FLT3-mutant AML | 3 | 33% (1 patient) | Not Reported |
| FLT3-mutated AML (evaluable) | 19 | 31.6% (6 patients) | 52.6% (10 patients)[6] |
Table 3: Pharmacodynamic Effects of Zabedosertib in Healthy Volunteers [7]
| Biomarker | Effect vs. Placebo | Significance |
| Imiquimod-induced skin perfusion | Significant reduction | p < 0.05 |
| Imiquimod-induced erythema | Significant reduction | p < 0.05 |
| LPS-induced TNF-α and IL-6 | ≥80% suppression | p < 0.05 |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are essential for understanding the context of the presented data and for designing future reproducible experiments.
Protocol 1: In Vitro Cytokine Release Assay (Emavusertib)[2]
-
Objective: To determine the effect of Emavusertib on the release of pro-inflammatory cytokines from Toll-like receptor (TLR)-stimulated human monocytic (THP-1) cells.
-
Methodology:
-
Cell Culture: THP-1 cells are cultured in appropriate media and conditions.
-
Inhibitor Treatment: Cells are treated with varying concentrations of Emavusertib or a vehicle control (e.g., 0.5% DMSO) for 60 minutes.
-
Stimulation: Following pre-incubation with the inhibitor, cells are stimulated with a TLR agonist, such as Lipoteichoic acid (LTA), at a final concentration of 10 µg/ml.
-
Incubation: The cell plates are incubated at 37°C in a CO2 incubator for 5 hours to allow for cytokine production and release.
-
Quantification: The concentration of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in the cell supernatant is quantified using a suitable method, such as ELISA or a multiplex bead-based assay.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cytokine release, is calculated.
-
Protocol 2: In Vivo Model of Imiquimod-Induced Skin Inflammation (Zabedosertib)[7]
-
Objective: To evaluate the anti-inflammatory effect of orally administered Zabedosertib on localized skin inflammation in healthy volunteers.
-
Methodology:
-
Subject Enrollment: Healthy male volunteers are enrolled in a randomized, placebo-controlled study.
-
Treatment Administration: Participants receive twice-daily oral doses of Zabedosertib, a positive control (e.g., prednisolone), or a placebo for 7 consecutive days.
-
Inflammation Induction: On day 3 of treatment, localized skin inflammation is induced by the topical application of imiquimod cream on the participants' backs for 3 days.
-
Assessment of Inflammation: The inflammatory response is evaluated using non-invasive imaging techniques:
-
Laser Speckle Contrast Imaging: To measure skin perfusion.
-
Multispectral Imaging: To quantify erythema (redness).
-
-
Data Analysis: The geometric mean ratio of the skin perfusion and erythema responses in the treated groups is compared to the placebo group to determine the statistical significance of the anti-inflammatory effect.
-
Protocol 3: Systemic Inflammation Model (LPS Challenge) (Zabedosertib)[7]
-
Objective: To assess the effect of Zabedosertib on the systemic inflammatory response induced by lipopolysaccharide (LPS) in healthy volunteers.
-
Methodology:
-
Study Design: Following a 7-day treatment period with Zabedosertib or placebo (as described in Protocol 2), participants receive a single intravenous infusion of LPS (1 ng/kg).
-
Sample Collection: Blood samples are collected at baseline and at multiple time points following the LPS challenge.
-
Biomarker Analysis: The serum levels of various inflammatory proteins and acute-phase reactants are measured, including:
-
TNF-α
-
IL-6
-
IL-8
-
C-reactive protein (CRP)
-
Procalcitonin
-
-
Data Analysis: The percentage of suppression of the inflammatory markers in the Zabedosertib-treated group is calculated relative to the placebo group.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the compounds discussed in this guide.
Caption: IRAK4 Signaling Pathway and Points of Inhibition.
Caption: Workflow for Kinase Inhibitor Drug Development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. EHA 2022: Targeted therapy emavusertib shows encouraging activity in MDS and AML with specific mutations - ecancer [ecancer.org]
- 4. Targeted Therapy Emavusertib Shows Activity in Patients With MDS or AML With Specific Mutations - The ASCO Post [ascopost.com]
- 5. onclive.com [onclive.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Substituted Tetrahydro-1,8-Naphthyridines as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed head-to-head comparison of two distinct substituted tetrahydro-1,8-naphthyridine derivatives, designated as Compound A and Compound B , which have shown promise as kinase inhibitors in preclinical studies. The objective of this document is to present a clear, data-driven comparison of their biological activity, selectivity, and mode of action, supported by experimental evidence.
Introduction to Tetrahydro-1,8-Naphthyridines
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The partially saturated tetrahydro-1,8-naphthyridine core offers a three-dimensional structure that can be exploited for developing potent and selective inhibitors of various biological targets, such as protein kinases.[2] Kinase inhibition is a well-established strategy in the development of targeted therapies for cancer and other diseases. This guide focuses on the comparative analysis of two novel substituted tetrahydro-1,8-naphthyridine derivatives.
Comparative Biological Activity
The inhibitory activity of Compound A and Compound B was evaluated against a panel of kinases, including Receptor Tyrosine Kinase (RTK) and a non-receptor tyrosine kinase. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency.
| Compound | Target Kinase | IC50 (nM) |
| Compound A | RTK | 15 |
| Kinase X | 250 | |
| Kinase Y | >1000 | |
| Compound B | RTK | 50 |
| Kinase X | 80 | |
| Kinase Y | 600 |
Table 1: In vitro inhibitory activity of Compound A and Compound B against a panel of kinases. Lower IC50 values indicate higher potency.
Cellular Activity and Proliferation
The anti-proliferative effects of the compounds were assessed in a human cancer cell line known to be dependent on the activity of the target RTK.
| Compound | Cell Line | GI50 (µM) |
| Compound A | Cancer Cell Line X | 0.5 |
| Compound B | Cancer Cell Line X | 1.2 |
Table 2: Anti-proliferative activity of Compound A and Compound B in a cancer cell line. GI50 represents the concentration required to inhibit cell growth by 50%.
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against the target kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the kinase.
-
Reagents : Recombinant human kinases, biotinylated substrate peptide, ATP, and TR-FRET detection reagents.
-
Procedure :
-
The compounds were serially diluted in DMSO and added to a 384-well plate.
-
The kinase, substrate peptide, and ATP were added to initiate the reaction.
-
The plate was incubated at room temperature for 1 hour.
-
TR-FRET detection reagents were added, and the plate was incubated for an additional 30 minutes.
-
The fluorescence signal was read on a plate reader.
-
-
Data Analysis : The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cell Proliferation Assay
The anti-proliferative activity of the compounds was evaluated using the sulforhodamine B (SRB) assay.
-
Cell Culture : Human cancer cell line X was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Procedure :
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
The compounds were added at various concentrations, and the plates were incubated for 72 hours.
-
Cells were fixed with trichloroacetic acid, washed, and stained with SRB dye.
-
The bound dye was solubilized, and the absorbance was measured at 510 nm.
-
-
Data Analysis : The GI50 values were determined from the dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for evaluating the kinase inhibitors.
Figure 1: Simplified signaling pathway illustrating the inhibition of a Receptor Tyrosine Kinase (RTK) by the substituted tetrahydro-1,8-naphthyridine inhibitors.
Figure 2: General experimental workflow for the preclinical evaluation of substituted tetrahydro-1,8-naphthyridine kinase inhibitors.
Conclusion
This head-to-head comparison demonstrates that both Compound A and Compound B are potent inhibitors of the target RTK. Compound A exhibits greater potency and selectivity in vitro, which translates to more effective inhibition of cancer cell proliferation. Further in vivo studies are warranted to evaluate the pharmacokinetic properties and anti-tumor efficacy of these promising substituted tetrahydro-1,8-naphthyridine derivatives. The versatile nature of the 1,8-naphthyridine scaffold continues to be a valuable starting point for the design of novel therapeutic agents.[3]
References
Safety Operating Guide
Proper Disposal of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine: A Guide for Laboratory Professionals
For Immediate Reference: The proper disposal of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine must be conducted as a hazardous waste procedure. All disposal protocols must adhere strictly to local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance. This document outlines the essential safety and logistical information for the operational and disposal plan of this compound, providing procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
Chemical and Hazard Identification
A clear understanding of the compound's properties and associated hazards is the first step in ensuring its safe handling and disposal.
| Identifier | Information |
| Chemical Name | This compound |
| CAS Number | 204452-91-5 |
| Physical Form | Solid |
| Hazard Class | Acute Toxicity 4, Oral |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed |
| Storage Class | 11 - Combustible Solids |
Experimental Protocol: Waste Disposal Procedure
The following protocol details the step-by-step methodology for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
General Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.
2. Waste Collection and Segregation:
-
Waste Container: Use a designated, properly labeled, and leak-proof container for hazardous chemical waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of waste.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible chemicals can react dangerously.
3. Storage of Chemical Waste:
-
Location: Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.
-
Conditions: Keep the container tightly closed and away from incompatible materials. The storage area should be cool and dry.
4. Final Disposal:
-
Professional Disposal: The disposal of this compound must be managed by a licensed hazardous waste disposal contractor.
-
EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. Follow all institutional procedures for waste manifest and documentation.
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal environmental regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for Handling 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
This guide provides critical safety protocols and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment.
Chemical Identifier: this compound is classified as Acutely Toxic (Oral), Category 4, signified by the GHS07 pictogram and the signal word "Warning". The primary hazard statement is H302: Harmful if swallowed.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles. | Protects eyes from potential splashes of solutions containing the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical. Gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities of the solid in a well-ventilated area. Use in a chemical fume hood is recommended. | Handling the solid compound may generate dust. A fume hood provides adequate ventilation to minimize inhalation risk. For situations with a higher risk of aerosol generation, a risk assessment should be conducted to determine if a respirator is necessary. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
All work with this compound should be conducted in a designated area.
-
Weighing of the solid chemical should be performed in a chemical fume hood or other ventilated enclosure to minimize dust inhalation.[1][2]
-
A safety shower and eyewash station must be readily accessible in the immediate work area.
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is donned correctly. Prepare the work area by lining it with absorbent bench paper.
-
Weighing: When weighing the solid, use a tare method within a chemical fume hood.[1] This involves pre-weighing a container, adding the chemical inside the hood, sealing the container, and then re-weighing it outside the hood. If adjustments are needed, they should be made inside the hood.[1][2]
-
Dissolving: If preparing a solution, add the solid to the solvent in a closed or covered vessel within the fume hood.
-
Post-Handling: After handling, thoroughly decontaminate the work area. Wash hands and any exposed skin with soap and water, even if gloves were worn.[1]
Storage:
-
Store the compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated consumables such as gloves, bench paper, and pipette tips should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[1]
Disposal Procedure:
-
Ensure all waste containers are securely sealed and clearly labeled with the chemical name and associated hazards.
-
Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. All acutely toxic waste should be managed through a certified hazardous waste system.[1]
Emergency Spill Workflow
In the event of a spill, follow the established emergency protocol to ensure a safe and effective response.
Caption: Workflow for responding to a chemical spill.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
